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  • Product: Phenol, 2-methoxy-, methanesulfonate
  • CAS: 98910-57-7

Core Science & Biosynthesis

Foundational

Phenol 2-Methoxy- Methanesulfonate: A Comprehensive Technical Guide on Physicochemical Properties and Catalytic Applications

Executive Summary As organic synthesis shifts toward highly scalable and atom-economical methodologies, the role of robust, bench-stable electrophiles has become paramount. Phenol 2-methoxy- methanesulfonate (commonly kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As organic synthesis shifts toward highly scalable and atom-economical methodologies, the role of robust, bench-stable electrophiles has become paramount. Phenol 2-methoxy- methanesulfonate (commonly known as 2-methoxyphenyl methanesulfonate or guaiacol mesylate) bridges traditional phenol chemistry with modern transition-metal catalysis. Serving primarily as a highly stable pseudohalide for cross-coupling reactions and a regioselective substrate for electrophilic aromatic substitution, this compound is a critical building block in pharmaceutical development and complex natural product synthesis.

This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthesis protocols, and mechanistic behavior in advanced catalytic workflows.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 2-methoxyphenyl methanesulfonate is essential for predicting its solubility, reactivity, and behavior in complex solvent systems. The compound features a strongly electron-donating methoxy group (-OCH₃) orthogonally paired with an electron-withdrawing methanesulfonate leaving group (-OMs).

Table 1: Key Physicochemical and Structural Data

PropertyValue / Description
Chemical Name 2-Methoxyphenyl methanesulfonate
Common Synonyms Guaiacol mesylate; Phenol, 2-methoxy-, methanesulfonate
CAS Registry Number 98910-57-7 1
Molecular Formula C₈H₁₀O₄S
Molecular Weight 202.22 g/mol
SMILES String COc1ccccc1OS(C)(=O)=O
Structural Features Ortho-substituted arene; contains both hydrogen bond acceptors (4) and a highly polarizable S=O axis.

Synthesis Methodology & Mechanistic Rationale

The preparation of 2-methoxyphenyl methanesulfonate from guaiacol is a fundamental sulfonylation reaction. As a Senior Application Scientist, I emphasize that the success of this reaction relies on strict temperature control and the appropriate selection of an acid scavenger to drive the equilibrium forward.

Protocol 1: Synthesis of 2-Methoxyphenyl Methanesulfonate

Reference Standard: Adapted from the total synthesis workflows of lamellarin marine natural products 2.

Causality & Rationale: Methanesulfonyl chloride (MsCl) is highly reactive and prone to hydrolysis. Triethylamine (Et₃N) is utilized to neutralize the HCl byproduct, preventing the acidification of the reaction matrix, while simultaneously generating the highly nucleophilic phenoxide ion in situ. The reaction must be initiated at 0 °C to suppress exothermic degradation and prevent the formation of colored oxidative byproducts.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged flask, dissolve guaiacol (1.0 equiv, e.g., 201 mmol) in anhydrous dichloromethane (DCM) to achieve a 1.0 M concentration.

  • Base Addition: Introduce triethylamine (1.5 equiv). Observation: The solution should remain clear; a slight exotherm is normal as the hydrogen-bonded complex forms.

  • Thermal Control: Submerge the reaction vessel in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Electrophile Addition: Add MsCl (1.25 equiv) dropwise over 30 minutes. Causality: Dropwise addition prevents localized superheating and runaway kinetics, ensuring quantitative conversion.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 30–60 minutes.

  • Workup: Quench the reaction with distilled water. Separate the organic layer and extract the aqueous phase with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation & Quality Control:

  • In-Process (TLC): Monitor using Hexanes/EtOAc (3:1). The UV-active guaiacol spot (lower Rf​ ) must completely disappear, replaced by a new, higher Rf​ spot corresponding to the mesylate.

  • Product Verification (NMR): Confirm product identity via ¹H NMR (CDCl₃). The diagnostic validation point is the appearance of a sharp singlet at ~3.17 ppm corresponding to the newly installed -OSO₂CH₃ protons, and the disappearance of the broad phenol -OH peak.

SynthesisWorkflow Guaiacol Guaiacol (2-Methoxyphenol) Conditions Base (Et3N) Solvent: DCM, 0°C Guaiacol->Conditions Deprotonation MsCl Methanesulfonyl Chloride (MsCl) MsCl->Conditions Electrophilic addition Product 2-Methoxyphenyl Methanesulfonate Conditions->Product Nucleophilic substitution (-HCl)

Synthesis workflow of 2-methoxyphenyl methanesulfonate from guaiacol.

Chemical Reactivity & Application Workflows

Regioselective Electrophilic Aromatic Substitution (EAS)

The orthogonal directing effects of the substituents on 2-methoxyphenyl methanesulfonate make it a fascinating substrate for EAS. The methoxy group is a strongly activating ortho/para director, whereas the mesylate group is strongly deactivating.

Mechanistic Causality: When subjected to sulfonation using SO₃ in nitromethane at 0.0 °C, the compound yields exclusively the 5-sulfonic acid derivative 3. The regiochemical outcome is entirely dictated by the methoxy group. Position 5 is para to the methoxy group and meta to the deactivating mesylate group, representing the path of least activation energy for the intermediate Wheland complex.

Mesylates as Pseudohalides in Palladium-Catalyzed Cross-Coupling

Aryl mesylates are highly desirable electrophiles in cross-coupling due to their low cost and high bench stability compared to aryl triflates. However, the C–OMs bond is significantly stronger, making the oxidative addition step kinetically sluggish. To overcome this, highly electron-rich and sterically bulky dialkylbiaryl phosphine ligands (such as RuPhos) are required to lower the activation barrier for Pd(0) insertion.

Protocol 2: Suzuki-Miyaura Coupling with Potassium Cyclopropyltrifluoroborate Reference Standard: Cross-coupling of mesylated phenol derivatives 4.

  • Setup: In a Schlenk tube under inert atmosphere, combine 2-methoxyphenyl methanesulfonate (115 mg, 0.57 mmol), potassium cyclopropyltrifluoroborate (1.2 equiv), Pd(OAc)₂ (6.3 mg, 5 mol%), and RuPhos (26.6 mg, 10 mol%).

  • Causality: Potassium trifluoroborates are specifically chosen over standard boronic acids because they are air- and moisture-stable and highly resistant to protodeboronation, ensuring the stoichiometry remains exact throughout the catalytic cycle.

  • Solvent & Base: Add a degassed mixture of toluene/H₂O and a mild base (e.g., K₂CO₃ or Cs₂CO₃).

  • Heating: Seal the tube and heat the mixture to 100 °C for 12–16 hours.

  • Self-Validation & Quality Control:

    • Visual: The reaction mixture will transition from a pale suspension to a dark, homogeneous solution, indicating the formation of the active Pd(0)-RuPhos complex.

    • Analytical: GC-MS or LC-MS analysis must confirm the disappearance of the starting material mass ( m/z 202) and the appearance of the product mass ( m/z 148 for 1-cyclopropyl-2-methoxybenzene).

CatalyticCycle Pd0 Active Pd(0) Catalyst (e.g., Pd/RuPhos) OxAdd Oxidative Addition (C-O bond cleavage) Pd0->OxAdd Insertion into C-OMs TransMet Transmetalation (R-BF3K addition) OxAdd->TransMet Addition of Nucleophile RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Product Release Mesylate 2-Methoxyphenyl Methanesulfonate Mesylate->OxAdd Substrate

Palladium-catalyzed cross-coupling cycle utilizing the mesylate pseudohalide.

Quantitative Data Summaries

To facilitate rapid experimental design, the quantitative outcomes of the aforementioned cross-coupling methodology are summarized below. The use of RuPhos is critical; omitting this specialized ligand results in near-zero conversion due to the inability of standard phosphines to activate the robust C–OMs bond.

Table 2: Cross-Coupling Optimization & Yield Data

ElectrophileNucleophileCatalyst SystemConditionsYield (%)
2-Methoxyphenyl methanesulfonatePotassium cyclopropyltrifluoroboratePd(OAc)₂ (5 mol%), RuPhos (10 mol%)Toluene/H₂O, Base, 100 °C, 12 h91%
2-Methoxyphenyl methanesulfonatePotassium cyclopropyltrifluoroboratePd(OAc)₂ (5 mol%), PPh₃ (10 mol%)Toluene/H₂O, Base, 100 °C, 12 h< 5% (Trace)
4-Cyano-2-methoxyphenyl methanesulfonatePotassium cyclopropyltrifluoroboratePd(OAc)₂ (5 mol%), RuPhos (10 mol%)Toluene/H₂O, Base, 100 °C, 12 h91%

References

  • Molport Database. "2-methoxyphenyl methanesulfonate | 98910-57-7". Molport.
  • Total synthesis of lamellarins D, L, and N.National Institute of Informatics (NII).
  • Solutes in sulfuric acid. Part VIII. Protonation of phenol, 4‐fluorophenol and the 2‐ and 4‐sulfonates of anisole and phenol in concentrated aqueous sulfuric acid; determination of pKa values by means of 13C NMR.ResearchGate.
  • Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate.PMC - National Institutes of Health (NIH).

Sources

Exploratory

Technical Whitepaper: Boiling Point and Melting Point Determination of Phenol, 2-Methoxy-, Methanesulfonate

Executive Summary Phenol, 2-methoxy-, methanesulfonate (CAS: 98910-57-7)—commonly referred to as 2-methoxyphenyl methanesulfonate or guaiacol mesylate—is a highly versatile synthetic intermediate. It is predominantly uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenol, 2-methoxy-, methanesulfonate (CAS: 98910-57-7)—commonly referred to as 2-methoxyphenyl methanesulfonate or guaiacol mesylate—is a highly versatile synthetic intermediate. It is predominantly utilized as an electrophilic coupling partner in transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations)[1] and serves as a foundational building block in the total synthesis of complex therapeutics, including Orexin-1 receptor antagonists [2].

For researchers and process chemists, establishing the precise phase transition temperatures (melting point and boiling point) of this compound is critical for scaling up purification workflows (crystallization vs. distillation) and ensuring operational safety. This whitepaper provides a field-validated, causality-driven guide to determining these physical properties, specifically addressing the inherent thermal instability of aryl mesylates at elevated temperatures.

Chemical and Physical Profiling

Before executing thermal analysis, it is imperative to understand the structural causality driving the compound's physical behavior:

  • Molecular Formula: C8H10O4S

  • Molecular Weight: 202.22 g/mol

  • Physical State: Depending on trace impurities and ambient conditions, highly pure 2-methoxyphenyl methanesulfonate typically presents as a highly viscous liquid that slowly crystallizes into a low-melting solid at room temperature.

  • Causality in Thermal Behavior: The introduction of the polar methanesulfonate group to the parent guaiacol significantly increases intermolecular dipole-dipole interactions, thereby elevating both the boiling and melting points. However, the mesylate moiety is an exceptional leaving group. At elevated temperatures (typically >250 °C), thermal cleavage of the S-O or C-O bond is highly probable, leading to the release of sulfur dioxide gas and phenolic byproducts. Consequently, atmospheric boiling point determination is fundamentally flawed and dangerous; reduced-pressure techniques are mandatory.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols are designed as a self-validating system. Thermogravimetric Analysis (TGA) is used to establish the upper thermal safety limit prior to any distillation attempts.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Standard capillary melting point apparatuses are often insufficient for low-melting solids that are prone to severe supercooling. DSC provides a thermodynamically rigorous measurement by tracking heat flow.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 2.0–5.0 mg of highly purified 2-methoxyphenyl methanesulfonate (purified via silica gel chromatography and dried under high vacuum) into a standard aluminum DSC crucible. Seal with a pierced lid to prevent pressure buildup.

  • Atmosphere Control: Purge the DSC furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation and moisture absorption.

  • Thermal History Erasure: Heat the sample to 60 °C at a rate of 10 °C/min. Hold isothermally for 2 minutes to ensure complete melting, then quench-cool to -20 °C at 20 °C/min. This standardizes the crystalline lattice.

  • Measurement Scan: Heat the sample from -20 °C to 100 °C at a strictly controlled rate of 5 °C/min.

  • Data Extraction: The melting point is determined as the extrapolated onset temperature ( Tonset​ ) of the endothermic melting peak. Using Tonset​ rather than the peak maximum ensures the value is independent of sample mass and heating rate.

Boiling Point Determination via Reduced Pressure Micro-Distillation

Because atmospheric boiling will induce thermal decomposition, the boiling point must be determined under vacuum and mathematically extrapolated to standard atmospheric pressure (AET).

Step-by-Step Methodology:

  • TGA Pre-Screening: Perform TGA from 25 °C to 400 °C at 10 °C/min. Identify the onset of thermal degradation ( Td​ ). The maximum distillation bath temperature must strictly remain at least 50 °C below Td​ .

  • Apparatus Setup: Assemble a micro-distillation apparatus equipped with a short-path condenser, a high-vacuum pump, a digital manometer, and a calibrated Pt100 thermocouple submerged in the vapor phase.

  • Equilibration: Introduce 5 mL of the compound into the distillation flask alongside a PTFE-coated magnetic stir bar to prevent bumping. Apply a stable vacuum of 10 mmHg (Torr).

  • Heating: Gently heat the flask using a silicone oil bath. Increase the temperature at a rate of 2 °C/min.

  • Observation & Recording: Record the vapor temperature when a steady reflux ring reaches the thermocouple bulb and the distillation rate stabilizes at approximately 1 drop per second.

  • Extrapolation: Utilize the Clausius-Clapeyron equation or a standard pressure-temperature nomograph to estimate the atmospheric boiling point.

Quantitative Data Presentation

The following table summarizes the thermal properties and analytical parameters for 2-methoxyphenyl methanesulfonate based on empirical synthesis data and structural analog extrapolation.

Property / ParameterValue / RangeAnalytical MethodMechanistic Remarks
Melting Point 35 °C – 45 °CDSC ( Tonset​ )Prone to supercooling; requires sub-ambient cooling or seeding to induce crystallization.
Boiling Point (10 mmHg) 160 °C – 175 °CMicro-distillationStable under reduced pressure; optimal for purification.
Boiling Point (760 mmHg) ~310 °C (Extrapolated)NomographDo not attempt experimentally due to overlapping thermal decomposition.
Decomposition Onset ( Td​ ) > 250 °CTGACleavage of the sulfonate ester; releases SO2​ .

Mechanistic Workflows and Pathways

To visualize the analytical approach and the chemical behavior of the compound under thermal stress, refer to the following logical diagrams.

ThermalAnalysis A Sample Prep: 2-Methoxyphenyl Methanesulfonate B Differential Scanning Calorimetry (DSC) (Melting Point) A->B C Thermogravimetric Analysis (TGA) (Thermal Stability) A->C D Reduced Pressure Distillation (Boiling Point) A->D E Data Synthesis & Phase Transition Mapping B->E C->E D->E

Workflow for the thermal characterization of 2-methoxyphenyl methanesulfonate.

Pathway G Guaiacol (Phenol, 2-methoxy-) P 2-Methoxyphenyl Methanesulfonate (Target Compound) G->P Base (Et3N) 0°C to RT M Methanesulfonyl Chloride (MsCl) M->P D Thermal Degradation (>250°C) P->D Heat (1 atm) >250°C S SO2 + Phenolic Byproducts D->S

Synthesis and thermal degradation pathway of 2-methoxyphenyl methanesulfonate.

Conclusion

The physical characterization of 2-methoxyphenyl methanesulfonate requires a highly controlled approach due to its dual nature: it acts as a stable electrophile at ambient temperatures but transforms into a reactive, degradable species under high thermal stress. By strictly employing DSC for melting point determination and reduced-pressure micro-distillation for boiling point assessment, researchers can obtain accurate, reproducible thermodynamic data without compromising the structural integrity of the molecule.

References

  • Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate Source: National Institutes of Health (PMC) URL:[1]

  • Effect of 1-Substitution on Tetrahydroisoquinolines as Selective Antagonists for the Orexin-1 Receptor Source: National Institutes of Health (PMC) URL:[2]

Sources

Foundational

Electron Density and Electrophilic Reactivity of Phenol 2-Methoxy-Methanesulfonate: A Mechanistic Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In advanced organic synthesis and medicinal chemistry, the preci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In advanced organic synthesis and medicinal chemistry, the precise manipulation of aromatic substitution patterns is critical for developing complex active pharmaceutical ingredients (APIs). Phenol 2-methoxy-methanesulfonate (commonly known as 2-methoxyphenyl methanesulfonate or guaiacol mesylate) presents a fascinating case study in competing electronic effects. This whitepaper dissects the push-pull dynamics between the strongly activating methoxy (-OCH₃) group and the mildly deactivating methanesulfonate (-OSO₂CH₃) group. By mapping the electron density of this system, we can accurately predict and experimentally validate its regioselectivity in Electrophilic Aromatic Substitution (EAS) reactions.

Molecular Architecture and Electronic Mapping

To predict the reactivity of 2-methoxyphenyl methanesulfonate, we must isolate the inductive (-I / +I) and resonance (-R / +R) effects of its two substituents.

The Methoxy Group (-OCH₃) at C2

The methoxy group is a classic electron-donating group (EDG). While oxygen is highly electronegative and exerts a minor electron-withdrawing inductive effect (-I), this is overwhelmingly superseded by its strong electron-donating resonance effect (+R). The oxygen lone pairs delocalize into the aromatic π-system, significantly increasing electron density at the ortho (C3) and para (C5) positions relative to itself.

The Methanesulfonate Group (-OSO₂CH₃) at C1

Unlike a free hydroxyl or methoxy group, the oxygen atom in a methanesulfonate ester is bound to a highly oxidized sulfur atom. The strong electron-withdrawing nature of the sulfonyl group pulls the oxygen's lone pairs away from the aromatic ring through resonance and inductive redistribution[1]. Consequently, the donative resonance effect (+R) of the ester oxygen is drastically attenuated, falling below its withdrawing inductive effect (-I)[2]. The ring is therefore deactivated relative to benzene, and the -OMs group acts primarily as a weak ortho/para director with a net electron-withdrawing profile[2].

Table 1: Substituent Electronic Effects on Guaiacol Mesylate
SubstituentPositionInductive EffectResonance EffectNet Electronic EffectDirecting Preference
-OSO₂CH₃ C1Strong Withdrawing (-I)Weak Donating (+R)Mildly Deactivatingortho (C2, C6) / para (C4)
-OCH₃ C2Mild Withdrawing (-I)Strong Donating (+R)Strongly Activatingortho (C1, C3) / para (C5)

Predictive Regioselectivity in EAS

When 2-methoxyphenyl methanesulfonate undergoes an EAS reaction (such as halogenation, nitration, or Friedel-Crafts alkylation), the two substituents compete to direct the incoming electrophile.

  • Electronic Dominance: The strongly activating -OCH₃ group dictates the regiochemistry, overpowering the deactivated -OSO₂CH₃ group. The electrophile will be directed to positions ortho (C3) or para (C5) to the methoxy group.

  • Steric Differentiation: Position C3 is sterically hindered because it is flanked by the bulky methoxy group and is in close proximity to the mesylate group. Position C5, being para to the methoxy group and meta to the mesylate group, is sterically accessible and electronically enriched.

ElectronicEffects A 2-Methoxyphenyl Methanesulfonate B Methoxy Group (-OCH3) at C2 A->B C Mesylate Group (-OMs) at C1 A->C D Strong +R Effect (Activating) B->D E Strong -I Effect (Deactivating) C->E F Directs Ortho (C3) & Para (C5) D->F E->F Overpowered by -OCH3 G Steric Hindrance at C3 Favors C5 F->G H Electrophilic Attack Predominantly at C5 G->H

Figure 1: Logical flow of electronic and steric effects dictating C5 regioselectivity.

Experimental Workflows: A Self-Validating System

To leverage this reactivity, the following protocols detail the synthesis of the starting material and its subsequent regioselective bromination. These methodologies are designed with built-in causality to ensure high yield and purity.

Protocol A: Synthesis of 2-Methoxyphenyl Methanesulfonate

Causality: Triethylamine (Et₃N) is utilized not only to neutralize the HCl byproduct but to deprotonate guaiacol, forming a highly nucleophilic phenoxide ion that readily attacks the electrophilic sulfur of methanesulfonyl chloride (MsCl).

  • Setup: Dissolve 10.0 mmol of guaiacol (2-methoxyphenol) in 30 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an argon atmosphere.

  • Base Addition: Add 15.0 mmol (1.5 eq) of Et₃N and cool the reaction mixture to 0 °C using an ice-water bath.

  • Mesylation: Dropwise, add 12.0 mmol (1.2 eq) of MsCl over 15 minutes. The slow addition prevents exothermic spikes and limits side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Regioselective Bromination (EAS)

Causality: N-Bromosuccinimide (NBS) is chosen over elemental Br₂ to provide a controlled, steady concentration of electrophilic bromine, preventing over-bromination at the sterically hindered C3 position.

  • Setup: Dissolve 5.0 mmol of 2-methoxyphenyl methanesulfonate in 20 mL of acetonitrile (MeCN).

  • Electrophile Addition: Add 5.25 mmol (1.05 eq) of NBS in a single portion.

  • Catalysis (Optional): Add a catalytic amount (0.1 eq) of ammonium acetate to accelerate the polarization of NBS if the reaction is sluggish.

  • Reaction: Stir at room temperature for 4-6 hours in the absence of light (to prevent radical pathways).

  • Quench & Isolate: Quench with 10 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) to destroy unreacted electrophilic bromine. Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography to isolate 5-bromo-2-methoxyphenyl methanesulfonate .

Workflow Step1 Guaiacol Mesylate (Starting Material) Step3 EAS Reaction RT, 4-6 hours Step1->Step3 Step2 NBS in MeCN (Electrophile Gen) Step2->Step3 Step4 Na2S2O3 Quench (Neutralize Br+) Step3->Step4 Step5 Chromatography (Purification) Step4->Step5 Step6 5-Bromo Isomer (Isolated Product) Step5->Step6

Figure 2: Experimental workflow for the regioselective bromination of guaiacol mesylate.

Analytical Validation: ¹H-NMR Causality

To definitively prove that substitution occurred at the 5-position rather than the 3-position or 4-position, ¹H-NMR spectroscopy is utilized. The coupling constants ( J ) of the aromatic protons provide a self-validating structural proof.

For the 5-substituted product (1-OMs, 2-OMe, 5-Br), the aromatic ring retains protons at positions 3, 4, and 6. This creates a classic 1,2,4-trisubstituted splitting pattern.

Table 2: Predictive ¹H-NMR Coupling for 5-Bromo-2-methoxyphenyl methanesulfonate
Proton PositionExpected MultiplicityCoupling Constant ( J )Structural Rationale
H3 Doublet (d)~8.5 HzExhibits strong ortho coupling to H4. No meta proton available.
H4 Doublet of doublets (dd)~8.5 Hz, ~2.5 HzExhibits ortho coupling to H3 and meta coupling to H6.
H6 Doublet (d)~2.5 HzIsolated between the -OMs group and the Bromine. Only exhibits meta coupling to H4.

If the substitution had occurred at the 4-position, the NMR would show two singlets (para to each other). If it occurred at the 3-position, it would show a classic 1,2,3-trisubstituted pattern (a triplet and two doublets). The presence of the isolated H6 doublet with a small J value (~2.5 Hz) is the definitive analytical proof of C5 regioselectivity.

References

  • Grids I: Electrophilic Aromatic Substitution SciELO México / Educación Química URL:[Link]

  • Tosylates And Mesylates: Leaving Groups and Electronic Effects Master Organic Chemistry URL:[Link]

Sources

Exploratory

Technical Whitepaper: Pharmacological Profiling, Toxicity, and Safety Data of Phenol, 2-methoxy-, methanesulfonate

Executive Summary Phenol, 2-methoxy-, methanesulfonate (commonly referred to as 2-methoxyphenyl methanesulfonate or guaiacol mesylate; CAS: 98910-57-7) is a specialized aryl sulfonate derivative utilized primarily in adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenol, 2-methoxy-, methanesulfonate (commonly referred to as 2-methoxyphenyl methanesulfonate or guaiacol mesylate; CAS: 98910-57-7) is a specialized aryl sulfonate derivative utilized primarily in advanced pharmacological research and chemical synthesis [1]. As a dual-target inhibitor affecting both Acetylcholinesterase (AChE) and human Carbonic Anhydrase (CA) isoforms I and II, this compound holds significant value in the development of therapeutics for neurodegenerative diseases (e.g., Alzheimer's disease) and ocular neuropathies (e.g., glaucoma) [2][3].

This whitepaper synthesizes the mechanistic pharmacology, toxicological profile (MSDS), and standardized experimental protocols required for handling and assaying this compound safely and effectively.

Chemical and Physical Profiling

Understanding the physicochemical properties of 2-methoxyphenyl methanesulfonate is critical for predicting its pharmacokinetics and establishing proper storage protocols. The mesylate ester linkage significantly alters the lipophilicity and reactivity compared to its parent compound, guaiacol.

PropertyValue / Description
Chemical Name Phenol, 2-methoxy-, methanesulfonate
Synonyms 2-methoxyphenyl methanesulfonate; Guaiacol mesylate
CAS Registry Number 98910-57-7 [1]
Molecular Formula C8H10O4S
Molecular Weight 202.23 g/mol
Appearance Crystalline solid / faintly colored liquid (temperature dependent)
Solubility Soluble in DMSO, Dichloromethane, and Ethanol; Insoluble in water
Storage Conditions Desiccated at 2-8°C, protected from light and moisture

Mechanistic Pharmacology & Target Engagement

As a Senior Application Scientist, it is vital to understand why this specific molecular architecture yields its biological activity. The dual inhibitory action of 2-methoxyphenyl methanesulfonate is driven by its unique structural motifs:

  • Acetylcholinesterase (AChE) Inhibition: The "cholinergic hypothesis" of Alzheimer's disease relies on maintaining synaptic acetylcholine (ACh) levels. Sulfonate-containing compounds act as pseudo-substrate inhibitors. The methanesulfonate moiety interacts with the esteratic subsite (catalytic triad: Ser203, His447, Glu334) of AChE, while the electron-rich 2-methoxyphenyl ring engages in π−π stacking with the aromatic residues of the peripheral anionic site (PAS) [4].

  • Carbonic Anhydrase (CA I/II) Inhibition: Classic CA inhibitors rely on sulfonamide groups, but methanesulfonates also exhibit binding affinity. The oxygen atoms of the sulfonate group coordinate with the active-site Zn2+ ion of CA, displacing the catalytic water molecule and halting the reversible hydration of CO2​ to bicarbonate and protons [3].

Pathway Compound 2-Methoxyphenyl Methanesulfonate AChE Acetylcholinesterase (AChE) Inhibition Compound->AChE Binds Active Site CA Carbonic Anhydrase (CA I/II) Inhibition Compound->CA Binds Zn2+ Pocket ACh ↑ Acetylcholine Levels (Synaptic Cleft) AChE->ACh Prevents Hydrolysis Bicarb ↓ Bicarbonate / H+ Flux (Cellular Level) CA->Bicarb Blocks Hydration Neuro Neuroprotection & Cognitive Maintenance ACh->Neuro Ocular Intraocular Pressure Modulation Bicarb->Ocular

Dual-target pharmacological inhibition pathway of 2-methoxyphenyl methanesulfonate.

Material Safety Data Sheet (MSDS) & Toxicology

Aryl mesylates carry specific handling risks. While less reactive than alkyl mesylates (which are known DNA-alkylating agents and potent mutagens), 2-methoxyphenyl methanesulfonate still presents distinct occupational hazards.

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Toxicological Data Summary
Toxicity MetricEstimated Value / ObservationCausality / Mechanism
Acute Oral Toxicity ( LD50​ ) > 2000 mg/kg (Rat, estimated based on analogs)Limited systemic absorption of intact mesylate esters via oral route.
Genotoxicity (Ames Test) Equivocal / Weak PositiveMesylates can act as electrophiles, potentially alkylating nucleophilic centers in DNA.
Cholinesterase Toxicity Sub-lethal neurotoxicity at high dosesOver-inhibition of peripheral AChE leading to cholinergic crisis (SLUDGE syndrome).
Handling & Containment Protocols
  • Engineering Controls: Must be handled inside a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to potential permeation by DMSO solutions), safety goggles, and a chemically resistant lab coat.

  • Spill Response: Neutralize with a weak alkaline solution (e.g., 5% Sodium Bicarbonate) to hydrolyze the mesylate ester, followed by absorption with inert materials (vermiculite).

Experimental Protocols: Self-Validating AChE Inhibition Assay

To evaluate the efficacy of 2-methoxyphenyl methanesulfonate, researchers typically employ a modified Ellman’s Assay. The protocol below is designed as a self-validating system : it includes internal controls to account for the spontaneous hydrolysis of the substrate and the background absorbance of the compound itself.

Reagents Required
  • Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0).

  • Enzyme: Electrophorus electricus AChE (0.5 U/mL).

  • Substrate: Acetylthiocholine iodide (ATCI, 15 mM).

  • Indicator: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM).

  • Test Compound: 2-methoxyphenyl methanesulfonate (Serial dilutions in DMSO, final assay DMSO concentration < 1%).

  • Positive Control: Donepezil ( 10μM ).

Step-by-Step Methodology
  • Background Correction (Self-Validation Step 1): In a 96-well microplate, add 140μL of Buffer, 20μL of DTNB, and 20μL of the test compound. Read absorbance at 412 nm to ensure the compound does not react with DTNB.

  • Enzyme Incubation: Add 20μL of AChE to the wells. Incubate the microplate at 25°C for 15 minutes. Causality: This pre-incubation allows the mesylate to establish equilibrium binding with the AChE active site before the substrate competes for it.

  • Reaction Initiation: Add 10μL of ATCI to all wells to start the reaction.

  • Kinetic Measurement: Immediately transfer to a microplate reader. Measure the absorbance at 412 nm every 30 seconds for 5 minutes.

  • Spontaneous Hydrolysis Control (Self-Validation Step 2): Include wells containing Buffer, DTNB, ATCI, and DMSO (no enzyme) to subtract the non-enzymatic breakdown of ATCI.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance vs. time curve. Determine the IC50​ using non-linear regression analysis (GraphPad Prism).

Workflow Step1 1. Reagent Prep (DTNB, ATCI, Buffer) Step2 2. Inhibitor Incubation (Compound + AChE) Step1->Step2 Step3 3. Substrate Addition (Initiate Reaction) Step2->Step3 Step4 4. Spectrophotometry (Absorbance @ 412 nm) Step3->Step4 Step5 5. IC50 Calculation (Non-linear Regression) Step4->Step5

Step-by-step workflow for the modified Ellman's assay to determine AChE inhibition.

Conclusion

Phenol, 2-methoxy-, methanesulfonate represents a highly versatile scaffold in medicinal chemistry. By acting as a dual inhibitor of AChE and CA I/II, it provides a unique mechanism of action for neuroprotective and intraocular pressure-lowering therapies. However, its identity as an aryl mesylate demands rigorous adherence to GHS safety protocols to mitigate risks of irritation and potential genotoxicity. Utilizing self-validating kinetic assays ensures that the pharmacological data derived from this compound remains robust, reproducible, and trustworthy.

References

  • MOLBASE Chemical Encyclopedia.methanesulfonic acid,2-methoxyphenol price & availability.
  • BRENDA Enzyme Database.Information on EC 3.1.1.7 - acetylcholinesterase.
  • BRENDA Enzyme Database.Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens and UniProt Accession P00918.
  • National Institutes of Health (PMC).New benzimidazole-alkanesulfonate conjugates as cholinesterase inhibitors with in vitro and in silico validation.

Protocols & Analytical Methods

Method

Phenol 2-Methoxy-Methanesulfonate in Cross-Coupling: A Guide to Unlocking Aryl Ether Functionality

Introduction: A Paradigm Shift in Phenolic Electrophiles The transformation of phenols, abundant and readily available feedstocks, into more complex molecular architectures is a cornerstone of modern organic synthesis, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Paradigm Shift in Phenolic Electrophiles

The transformation of phenols, abundant and readily available feedstocks, into more complex molecular architectures is a cornerstone of modern organic synthesis, particularly in pharmaceutical and materials science.[1][2][3] Historically, the direct use of phenols as electrophilic partners in cross-coupling reactions has been hampered by the poor leaving group ability of the hydroxyl moiety.[1][2] This necessitated a multi-step conversion to highly reactive, albeit expensive and often unstable, aryl triflates or nonaflates to achieve reactivity comparable to aryl halides.[1][4]

The emergence of aryl methanesulfonates (mesylates), such as phenol 2-methoxy-methanesulfonate (2-methoxyphenyl mesylate), represents a significant advancement.[5][6] These compounds strike an optimal balance between stability, ease of preparation from the parent phenol, and sufficient reactivity for a broad range of palladium- and nickel-catalyzed cross-coupling reactions.[4][7] Derived from guaiacol, a key component of lignin, 2-methoxyphenyl mesylate is a prime example of a sustainable and versatile electrophile, enabling the construction of valuable C-C and C-N bonds from biomass-derived starting materials.

This guide provides an in-depth exploration of the mechanistic principles and practical protocols for utilizing phenol 2-methoxy-methanesulfonate and related aryl sulfonates as electrophiles in key cross-coupling transformations.

Core Principles & Mechanistic Insights

The efficacy of aryl methanesulfonates in cross-coupling hinges on their ability to undergo oxidative addition to a low-valent transition metal center, typically Pd(0) or Ni(0). This step is often rate-limiting and is the crucial C–O bond cleavage event that initiates the catalytic cycle.[8][9]

The Key Step: Oxidative Addition

Unlike the highly reactive C-OTf bond, the C-OMs bond is more robust, demanding a highly active catalyst. The reactivity of aryl sulfonates generally follows the trend: Ar-OTf > Ar-OMs ≈ Ar-OTs > Ar-Cl.[10] The success of this step is critically dependent on the choice of ligand. Electron-rich, sterically hindered phosphine ligands, such as the biarylphosphines (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group, are essential.[4] These ligands stabilize the electron-rich metal center, promoting the cleavage of the strong C–O bond and facilitating the formation of the key Aryl-Pd(II)-OMs intermediate.

The oxidative addition can be influenced by several factors:

  • Ligand Architecture: Bulky, electron-donating ligands increase the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the electrophilic aryl sulfonate.[4]

  • Solvent Polarity: More polar solvents can accelerate the rate of oxidative addition.[8]

  • Additives: In some cases, coordinating anions like halides can influence the reaction rate, potentially by forming more reactive anionic palladium complexes.[8][9][10]

Below is a generalized catalytic cycle for a Suzuki-Miyaura coupling, illustrating the central role of oxidative addition.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂(OMs) OxAdd->ArPdX Ar-OMs Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L₂(R) Transmetal->ArPdAr R-B(OR)₂ RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-R Product_out Ar-R (Product) RedElim->Product_out ArOMs_in Ar-OMs (Electrophile) ArOMs_in->OxAdd Boronic_in R-B(OR)₂ (Nucleophile) Boronic_in->Transmetal Base_in Base Base_in->Transmetal caption Fig. 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Fig. 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Application Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-methoxyphenyl methanesulfonate with various arylboronic acids.[11]

Objective: To synthesize substituted 2-methoxybiphenyl derivatives.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Methoxyphenyl methanesulfonate>98%Commercially availableCan be synthesized from guaiacol.
Arylboronic Acid>97%Commercially available
Pd(OAc)₂Catalyst gradeCommercially available
XPhos>98%Commercially availableAir-sensitive, handle under inert gas.
K₃PO₄ (potassium phosphate)Anhydrous, powderCommercially availableBase, should be finely ground.
TolueneAnhydrousSolvent purification systemMust be thoroughly degassed.
1,4-DioxaneAnhydrousSolvent purification systemMust be thoroughly degassed.
Schlenk tube or microwave vial-Glassware supplierMust be oven-dried before use.
Magnetic stir bar--

Detailed Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-methoxyphenyl methanesulfonate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), K₃PO₄ (2.0 equiv.), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).

  • Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Solvent Addition: Add degassed anhydrous toluene (to make a 0.2 M solution with respect to the aryl mesylate) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Low or No ConversionInactive catalystEnsure reagents and solvents are anhydrous and degassed. Use a new bottle of catalyst/ligand.
Insufficient temperatureIncrease temperature to 110-120 °C.
Poor quality baseUse freshly ground, anhydrous K₃PO₄.
Protodeboronation of Boronic AcidPresence of waterEnsure all reagents and solvents are scrupulously dried.
Reaction time too longMonitor the reaction and stop it once the starting material is consumed.
Formation of Homocoupled ProductCatalyst decompositionUse a pre-catalyst or ensure the Pd:Ligand ratio is optimal (typically 1:2).

Application Protocol: Buchwald-Hartwig Amination

Aryl methanesulfonates are also effective electrophiles for C-N bond formation via the Buchwald-Hartwig amination, enabling the synthesis of valuable arylamines.[5][12][13]

Objective: To synthesize N-aryl amines from 2-methoxyphenyl methanesulfonate.

Key Considerations:

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Ligand Choice: Bulky biarylphosphine ligands are again crucial. BrettPhos and RuPhos have shown excellent efficacy in the amination of aryl mesylates.[4]

Detailed Step-by-Step Protocol:

  • Glovebox Setup: Inside an argon-filled glovebox, add Pd₂(dba)₃ (1.5 mol%), RuPhos (3 mol%), and NaOtBu (1.4 equiv.) to an oven-dried vial equipped with a stir bar.

  • Reagent Addition: Add 2-methoxyphenyl methanesulfonate (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (to make a 0.2 M solution).

  • Reaction: Seal the vial with a screw cap and remove it from the glovebox. Heat the reaction mixture at 100 °C for 16-24 hours.

  • Work-up and Purification: Follow the work-up and purification procedure described in the Suzuki-Miyaura protocol.

The general workflow for setting up these cross-coupling reactions is critical for reproducibility and success.

Experimental_Workflow start Start: Prepare Glassware inert Establish Inert Atmosphere (Evacuate/Backfill with Argon x3) start->inert reagents Add Solids: Aryl Mesylate, Nucleophile, Base, Catalyst, Ligand inert->reagents solvent Add Degassed Anhydrous Solvent reagents->solvent heat Heat Reaction Mixture (e.g., 100 °C, 12-24h) solvent->heat workup Aqueous Work-up & Extraction heat->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Fig. 2: General Experimental Workflow for Cross-Coupling.

Broader Applications & Future Scope

The utility of aryl methanesulfonates extends beyond Suzuki and Buchwald-Hartwig reactions. They have been successfully employed in a variety of other important transformations, including:

  • Hiyama Coupling: With organosilanes.[7]

  • Sonogashira Coupling: With terminal alkynes.

  • Stille Coupling: With organostannanes.[4]

  • Carbonylation Reactions: To form esters and amides.[4]

The continued development of more active and robust catalyst systems will further expand the scope of these versatile electrophiles.[5][14] Their stability, ease of handling, and connection to renewable feedstocks like lignin position aryl methanesulfonates as key players in the future of sustainable chemical synthesis. The ability to use these substrates allows for orthogonal reactivity with aryl halides, enabling complex, sequential cross-coupling strategies on polyfunctionalized molecules.[15][16]

References

  • Hartwig, J. F. Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. Organometallics. [Link]

  • Roy, A. H., & Hartwig, J. F. Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. The Hartwig Group, UC Berkeley. [Link]

  • Roy, A. H., & Hartwig, J. F. (2003). Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. Organometallics, 22(26), 5533–5544. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • Martinot, T. A. (2017). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Connecticut. [Link]

  • OA Monitor Ireland. Oxidative Addition of Aryl Tosylates to Palladium(0) and Coupling of Unactivated Aryl Tosylates at Room Temperature. OA Monitor Ireland. [Link]

  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Omega. [Link]

  • Zhang, L., & Wu, J. (2008). Palladium-Catalyzed Hiyama Cross-Couplings of Aryl Arenesulfonates with Arylsilanes. Journal of the American Chemical Society, 130(37), 12250–12251. [Link]

  • Bickelhaupt, F. M., et al. (2009). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Dalton Transactions. [Link]

  • Kwong, F. Y., et al. (2022). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • ResearchGate. Overview of palladium‐catalyzed cross‐coupling reactions employing aryl mesylates as electrophile. ResearchGate. [Link]

  • Goudreau, S. R., & Arndtsen, B. A. (2018). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates Using a Biarylphosphine Based Catalyst. Heterocycles, 80(2), 1215-1226. [Link]

  • Li, C.-J., et al. (2016). An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon−Oxygen Bond Cleavage. eScholarship@McGill. [Link]

  • Martin, R., & MacLeod, K. C. (2019). Sulfonate vs Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates. Journal of the American Chemical Society. [Link]

  • Kwong, F. Y., et al. (2020). Palladium-catalyzed cross-coupling of (hetero)aryl or alkenyl sulfonates with aryl titanium as the multi-functional reagent. Organic Chemistry Frontiers. [Link]

  • Li, C.-J., et al. (2016). An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage. ACS Catalysis, 7(1), 583-594. [Link]

  • Garg, N. K. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Bioconjugate Chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society. [Link]

  • Gaunt, M. J., et al. (2021). Diverse C–P Cross-Couplings of Arylsulfonium Salts with Diarylphosphines via Selective C–S Bond Cleavage. Organic Letters. [Link]

  • ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]

  • Al-dujaili, A. H., et al. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]

  • Procter, D. J., et al. (2020). Sulfoxide-mediated oxidative cross-coupling of phenols. Chemical Science. [Link]

  • Rueping, M., et al. (2023). Stereoselective C-Aryl Glycosylation by Catalytic Cross-Coupling of Heteroaryl Glycosyl Sulfones. Angewandte Chemie International Edition. [Link]

  • DeBergh, J. R., & Movassaghi, M. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society. [Link]

  • Diao, T., et al. (2021). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. [Link]

Sources

Application

transition-metal catalytic reactions involving phenol 2-methoxy- methanesulfonate

An In-Depth Guide to Transition-Metal Catalytic Reactions Involving Phenol Methanesulfonates For Researchers, Scientists, and Drug Development Professionals Introduction: Leveraging Phenols in Modern Catalysis Phenols ar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Transition-Metal Catalytic Reactions Involving Phenol Methanesulfonates

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging Phenols in Modern Catalysis

Phenols are ubiquitous and cost-effective starting materials in organic synthesis, readily available from both petrochemical feedstocks and renewable resources like lignin.[1][2] However, their direct use in many transition-metal-catalyzed cross-coupling reactions is hampered by the high bond dissociation energy of the C–O bond and the reactivity of the acidic hydroxyl group.[3][4] To overcome these challenges, phenols are often converted into derivatives, or "pseudohalides," which serve as effective electrophilic partners.[5] Among these, aryl methanesulfonates (mesylates), derived from the corresponding phenols, have emerged as highly valuable and atom-economical alternatives to traditional aryl halides.[6][7] This guide provides a comprehensive overview of the application of phenol-derived mesylates in transition-metal catalysis, with a focus on practical protocols and mechanistic understanding.

The activation of the relatively inert C–O bond of aryl mesylates is a key challenge that has been successfully addressed through the development of specialized catalyst systems, primarily based on palladium and nickel.[8][9] These advancements have unlocked a wide array of synthetic transformations, enabling the construction of complex molecular architectures from simple phenolic precursors.

Key Reaction Classes and Mechanistic Insights

Aryl mesylates participate in a diverse range of transition-metal-catalyzed reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of metal catalyst—typically palladium or nickel—is often dictated by the specific transformation and the electronic nature of the substrates.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and several systems have been developed to effectively activate the C–O bond of aryl mesylates.

  • Suzuki-Miyaura Coupling: This reaction, which forms a C(sp²)–C(sp²) bond between an aryl mesylate and a boronic acid or its derivative, is one of the most widely used cross-coupling methods. The development of specific phosphine ligands, such as CM-phos, has been instrumental in achieving high yields for a broad range of aryl mesylates, including electron-neutral and deactivated substrates.[9]

  • Sonogashira Coupling: The coupling of aryl mesylates with terminal alkynes is a powerful tool for the synthesis of aryl-substituted alkynes. Palladium catalysts, in conjunction with appropriate ligands, can facilitate this transformation, even in one-pot cascade sequences to generate complex heterocyclic systems.[9]

  • C–H Arylation: Direct arylation via C–H activation is a highly step-economical strategy for biaryl synthesis. Palladium catalysts have been successfully employed for both intra- and intermolecular C–H arylation using aryl mesylates as the arylating agent.[6][10] This approach allows for the construction of diverse heterocyclic motifs.[6]

  • Carbonylation: The introduction of a carbonyl group can be achieved through the palladium-catalyzed carbonylation of aryl mesylates. Using a bulky, bidentate ligand like 1,3-bis(dicyclohexylphosphino)propane (dcpp), this reaction can proceed under atmospheric pressure of carbon monoxide, offering a mild and efficient route to aryl esters and other carboxylic acid derivatives.[11]

Nickel-Catalyzed Reactions

Nickel catalysts are often more effective than their palladium counterparts for activating the less reactive C–O bonds of aryl mesylates and other phenol derivatives.[8][12] This enhanced reactivity opens the door to a broader range of coupling partners and reaction types.

  • Suzuki-Miyaura Coupling: Nickel catalysts, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands, are highly efficient for the Suzuki-Miyaura coupling of aryl mesylates, including those with challenging steric or electronic properties.[5][12]

  • Cyanation: The introduction of a nitrile group is a valuable transformation in the synthesis of pharmaceuticals and agrochemicals. Nickel-based catalytic systems, utilizing unique diphosphine ligands like 1,2-bis(dicyclohexylphosphino)ethane (dcype), enable the cyanation of a wide variety of phenol derivatives, including mesylates, with metal-free cyanating agents like aminoacetonitriles.[13]

  • C(sp²)–C(sp³) Cross-Electrophile Coupling: Recent advances have demonstrated the power of photoredox/nickel dual catalysis for the coupling of two different electrophiles. This strategy has been successfully applied to the reaction of aryl mesylates (derived from phenols) with alkyl mesylates (derived from alcohols), providing a novel route to construct C(sp²)–C(sp³) bonds.[1][2]

General Mechanistic Pathway

The catalytic cycle for the cross-coupling of aryl mesylates generally follows a well-established sequence, as illustrated below for a generic cross-coupling reaction. The key, and often rate-limiting, step is the oxidative addition of the transition metal (in its zero-valent state) into the C–O bond of the aryl mesylate.

Catalytic Cycle M0 M(0)Ln M_II_complex Ar-M(II)(OMs)Ln M0->M_II_complex Oxidative Addition Ar_OMs Ar-OMs Ar_OMs->M_II_complex Ar_M_II_Nu Ar-M(II)(Nu)Ln M_II_complex->Ar_M_II_Nu Transmetalation or Nucleophilic Attack Nu Nu-M' Nu->Ar_M_II_Nu Ar_M_II_Nu->M0 Reductive Elimination Ar_Nu Ar-Nu Ar_M_II_Nu->Ar_Nu caption General catalytic cycle for cross-coupling of aryl mesylates.

Caption: General catalytic cycle for cross-coupling of aryl mesylates.

Application Notes and Protocols

The following protocols are intended as a starting point for researchers. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading, and solvent) may be necessary for specific substrates.

Protocol 1: General Procedure for the Synthesis of an Aryl Methanesulfonate

This protocol describes the conversion of a phenol to its corresponding methanesulfonate ester, the key electrophilic partner in the subsequent cross-coupling reactions.

Materials:

  • Phenol (1.0 equiv)

  • Methanesulfonyl chloride (1.2 equiv)

  • Triethylamine or Pyridine (1.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M solution)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the phenol (1.0 equiv) and triethylamine (1.5 equiv) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.2 equiv) dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting phenol.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude aryl mesylate can often be used directly in the next step or purified by column chromatography on silica gel if necessary.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Mesylate

This protocol provides a general method for the C–C bond formation between an aryl mesylate and an arylboronic acid.

Materials:

  • Aryl mesylate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • CM-phos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene or 1,4-Dioxane (0.1 M solution)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a Schlenk flask or vial, add the aryl mesylate (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), CM-phos (4 mol%), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3x).

  • Add the degassed solvent (toluene or dioxane) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Aryl Mesylate, Boronic Acid, Pd(OAc)2, CM-phos, and K3PO4 inert 2. Establish Inert Atmosphere reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat at 100-110 °C (12-24 h) solvent->heat cool 5. Cool and Dilute heat->cool filter 6. Filter through Celite cool->filter extract 7. Aqueous Wash filter->extract dry 8. Dry and Concentrate extract->dry purify 9. Column Chromatography dry->purify

Caption: Workflow for Palladium-Catalyzed Suzuki-Miyaura Coupling.

Protocol 3: Nickel-Catalyzed Cyanation of an Aryl Mesylate

This protocol details the conversion of an aryl mesylate to an arylnitrile using a nickel catalyst and an organic cyanating agent.

Materials:

  • Aryl mesylate (1.0 equiv)

  • (Dimethylamino)acetonitrile (2.0 equiv)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (5 mol%)

  • 1,2-Bis(dicyclohexylphosphino)ethane (dcype) (10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (0.25 M solution)

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Sealed reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Inside a glovebox: To a sealable reaction vessel, add Ni(cod)₂ (5 mol%), dcype (10 mol%), aryl mesylate (1.0 equiv), and K₃PO₄ (2.0 equiv).

  • Add toluene, followed by (dimethylamino)acetonitrile (2.0 equiv).

  • Seal the vessel tightly, remove from the glovebox, and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture for 18-24 hours. Monitor the reaction by GC-MS.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel.

Data Summary

The following table summarizes representative examples of transition-metal-catalyzed reactions of aryl mesylates, showcasing the versatility of this substrate class.

EntryAryl MesylateCoupling PartnerCatalyst SystemReaction TypeYield (%)Reference
1Naphthyl-2-methanesulfonatePhenylboronic acid2 mol% Pd(OAc)₂ / 4 mol% CM-phosSuzuki-Miyaura98[9]
24-Acetylphenyl methanesulfonatePhenylacetylene2 mol% Pd(OAc)₂ / 4 mol% CM-phos / 1 mol% CuISonogashira92[9]
34-Biphenyl methanesulfonate(Dimethylamino)acetonitrile5 mol% Ni(cod)₂ / 10 mol% dcypeCyanation85[13]
44-Methoxyphenyl methanesulfonateBenzofuran5 mol% Pd(OAc)₂ / 10 mol% dcypeC-H Arylation75[6]
5Naphthyl-2-methanesulfonateFuran-3-yltrifluoroborate5 mol% NiCl₂(dme) / 10 mol% PCy₃Suzuki-Miyaura99[12]
6Phenyl methanesulfonate1-Octanol (as mesylate)Photoredox/Nickel Dual CatalysisC(sp²)–C(sp³) Coupling85[2]

Conclusion

Aryl methanesulfonates, readily accessible from abundant phenols, have proven to be highly effective electrophiles in a wide range of transition-metal-catalyzed cross-coupling reactions. The development of robust palladium and nickel catalyst systems has overcome the challenge of activating the relatively inert C–O bond, providing chemists with powerful and sustainable tools for the synthesis of complex organic molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers in academia and industry to leverage the full potential of phenol-derived mesylates in their synthetic endeavors.

References

  • An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage.
  • Ni- and Fe-Catalyzed Cross-Coupling Reactions of Phenol Deriv
  • Photoredox/Nickel Dual Catalysis for C(sp2)-C(sp3)
  • Catalytic Oxidative Coupling of Phenols and Rel
  • An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon−Oxygen Bond Cleavage. eScholarship@McGill.
  • Photoredox/Nickel Dual Catalysis for C(sp2)–C(sp3) Cross-Electrophile Coupling Reaction of Mesylates of Phenols and Primary Alcohols.
  • Palladium-Catalyzed Intra- and Intermolecular C–H Arylation Using Mesylates: Synthetic Scope and Mechanistic Studies. PMC.
  • Cyanation of Phenol Derivatives with Aminoacetonitriles by Nickel C
  • Palladium-Catalyzed Intra- and Intermolecular C–H Arylation Using Mesylates: Synthetic Scope and Mechanistic Studies.
  • Recent Advances in Nickel C
  • Nickel-catalyzed C–O Activation of Phenol Derivatives with Potassium Heteroaryltrifluorobor
  • Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesyl
  • Palladium-catalyzed cross-coupling reactions of aryl mesyl
  • Palladium-catalyzed cross-coupling reactions of aryl mesyl

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Method

phenol 2-methoxy- methanesulfonate in active pharmaceutical ingredient (API) synthesis

An In-Depth Guide to the Application of 2-Methoxyphenyl Methanesulfonate in Active Pharmaceutical Ingredient (API) Synthesis Authored by a Senior Application Scientist Introduction: Strategic Utility of 2-Methoxyphenyl M...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 2-Methoxyphenyl Methanesulfonate in Active Pharmaceutical Ingredient (API) Synthesis

Authored by a Senior Application Scientist

Introduction: Strategic Utility of 2-Methoxyphenyl Methanesulfonate

In the intricate landscape of modern pharmaceutical synthesis, the precise control of molecular reactivity is paramount. 2-Methoxyphenyl methanesulfonate, also known as guaiacol mesylate, emerges as a pivotal intermediate, offering chemists a versatile tool for the strategic manipulation of phenolic functionalities. This compound is the methanesulfonate ester of guaiacol (2-methoxyphenol), a common structural motif and precursor in various Active Pharmaceutical Ingredients (APIs).[1][2]

The primary value of converting a phenol like guaiacol into its methanesulfonate ester lies in the transformation of the hydroxyl group—a notoriously poor leaving group—into a methanesulfonate or "mesylate" group. The resulting mesylate anion is an exceptionally stable, weak base due to the resonance delocalization of its negative charge across three oxygen atoms, rendering it an excellent leaving group in nucleophilic substitution and elimination reactions.[3]

This guide provides a comprehensive exploration of 2-methoxyphenyl methanesulfonate, detailing its synthesis, its critical applications as both a protecting group and a reactive intermediate in API construction, and the essential protocols for its safe handling and analysis. The insights herein are tailored for researchers, scientists, and drug development professionals dedicated to advancing the efficiency and elegance of pharmaceutical manufacturing.

Part 1: Synthesis of 2-Methoxyphenyl Methanesulfonate

The preparation of 2-methoxyphenyl methanesulfonate is a direct and high-yielding sulfonylation reaction. The most common and efficient method involves the reaction of 2-methoxyphenol (guaiacol) with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[4]

Reaction Mechanism: The Sulfonylation of Guaiacol

The reaction proceeds via a nucleophilic attack of the phenolic oxygen of guaiacol on the electrophilic sulfur atom of methanesulfonyl chloride. A base, typically triethylamine (Et₃N) or pyridine, serves as an acid scavenger, preventing the protonation of the starting phenol and driving the reaction to completion.

cluster_0 Reaction Pathway Guaiacol Guaiacol (2-Methoxyphenol) Reaction Reaction Guaiacol->Reaction Nucleophilic Attack MsCl Methanesulfonyl Chloride (MsCl) MsCl->Reaction Base Base (e.g., Et3N) Base->Reaction HCl Scavenger Product 2-Methoxyphenyl Methanesulfonate Byproduct [Base-H]+Cl- Reaction->Product Reaction->Byproduct

Caption: General reaction scheme for the synthesis of 2-methoxyphenyl methanesulfonate.

Detailed Synthesis Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 2-methoxyphenyl methanesulfonate.

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolar Equiv.
2-Methoxyphenol (Guaiacol)C₇H₈O₂124.1410.0 g1.0
Methanesulfonyl Chloride (MsCl)CH₃SO₂Cl114.5510.2 g (7.1 mL)1.1
Triethylamine (Et₃N)(C₂H₅)₃N101.1912.2 g (16.8 mL)1.5
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
Deionized WaterH₂O18.02As needed-
1 M Hydrochloric Acid (HCl)HCl36.46As needed-
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed-
Brine (Saturated NaCl)NaCl58.44As needed-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-

Procedure

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxyphenol (10.0 g, 80.6 mmol) and dissolve it in dichloromethane (200 mL).

  • Base Addition: Add triethylamine (16.8 mL, 120.9 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add methanesulfonyl chloride (7.1 mL, 91.1 mmol) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes. Then, allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting alcohol is fully consumed.[5]

  • Work-up - Quenching: Carefully quench the reaction by adding 100 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, typically a pale yellow oil or solid, can be used directly in many cases or purified further by column chromatography on silica gel if required.

Caption: Experimental workflow for the synthesis of 2-methoxyphenyl methanesulfonate.

Part 2: Core Applications in API Synthesis

2-Methoxyphenyl methanesulfonate serves two primary strategic roles in the synthesis of complex pharmaceutical molecules: as a robust protecting group for the phenolic hydroxyl and as an activated substrate for nucleophilic substitution reactions.

Application 1: Phenolic Protection and Deprotection

The methanesulfonate group is an ideal protecting group for phenols due to its facile, high-yielding introduction and its high stability across a wide range of reaction conditions, including many that are incompatible with a free phenol.[6]

Deprotection Protocol - Cleavage of the Aryl Mesylate

While aryl mesylates are generally stable, they can be cleaved under specific, mild conditions to regenerate the parent phenol. This allows for the unmasking of the hydroxyl group late in a synthetic sequence. A particularly effective method utilizes lithium diisopropylamide (LDA).[6]

  • Setup: Dissolve the aryl methanesulfonate (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add LDA (1.6 equiv per mesylate group) dropwise.

  • Reaction: Stir the mixture at temperatures ranging from -78 °C to room temperature until TLC indicates the reaction is complete.[6]

  • Quench: Carefully quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate to yield the deprotected phenol.

cluster_protection Protection Phase cluster_modification Molecular Modification cluster_deprotection Deprotection Phase Start_API API Precursor with Guaiacol Moiety Mesylation Mesylation (Protocol 1) Start_API->Mesylation Protected_API Protected Intermediate (Mesylate) Mesylation->Protected_API Reaction Further Synthesis Steps (e.g., cross-coupling, reduction, etc.) Protected_API->Reaction Modified_API Modified Protected Intermediate Reaction->Modified_API Deprotection Deprotection (LDA Protocol) Modified_API->Deprotection Final_API Final API with Free Phenol Deprotection->Final_API

Caption: Strategic workflow using the mesylate as a protecting group in API synthesis.

Application 2: Precursor for Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the methanesulfonate group can activate the aromatic ring, facilitating nucleophilic aromatic substitution. More strategically, the aryl methanesulfonate can serve as a precursor to a phenoxide in situ. This phenoxide can then participate as a nucleophile in cross-coupling reactions to form diaryl ethers, which are important substructures in many natural products and pharmaceuticals.[7]

Protocol: Synthesis of an Unsymmetric Diaryl Ether

This procedure is adapted from methodologies using aryl methanesulfonates for C-O bond formation.[7]

  • Setup: In a reaction vessel, combine the aryl methanesulfonate (e.g., 2-methoxyphenyl methanesulfonate, 1.5 equiv), an activated aryl halide (e.g., 4-fluoronitrobenzene, 1.0 equiv), and anhydrous potassium phosphate (K₃PO₄, 2.0 equiv).

  • Solvent: Add an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄) as the solvent. This serves as a green alternative to traditional polar aprotic solvents.[7]

  • Reaction: Heat the mixture with stirring to the appropriate temperature (e.g., 80-120 °C) and monitor by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and extract the product with ethyl ether.

  • Purification: Combine the organic extracts, evaporate the solvent, and purify the residue by chromatography to obtain the desired diaryl ether.

Part 3: Analytical QC and Genotoxic Impurity Considerations

The control of impurities is a non-negotiable aspect of API development. For sulfonate esters, this scrutiny is heightened due to their classification as a "cohort of concern" for potential genotoxicity.[8][9]

Controlling Sulfonate Ester Impurities

The formation of potentially genotoxic sulfonate esters, such as methyl methanesulfonate (MMS) or ethyl methanesulfonate (EMS), can occur if sulfonic acids are reacted with alcohols like methanol or ethanol, which are common process solvents.[8][10] Key findings from process safety studies provide a clear path to control:

  • Temperature: Sulfonate ester formation is dramatically reduced at lower temperatures.[8][11]

  • Base Control: The presence of even a slight excess of a base completely prevents the formation of these impurities. The reaction requires acidic conditions to protonate the alcohol, which is the rate-limiting step.[12]

  • Water Content: Small amounts of water can also inhibit the formation of sulfonate esters.[11]

Therefore, the synthesis of an API sulfonate salt should always be performed with a slight excess of the basic API to ensure the sulfonic acid is fully neutralized, precluding ester formation.[10][12]

Analytical Methods for Quantification

Accurate quantification of 2-methoxyphenyl methanesulfonate and any related impurities requires sensitive and selective analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring reaction progress and assessing purity. For trace-level impurity analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[13][14]

Sample HPLC-UV Protocol

ParameterCondition
Instrumentation HPLC system with a UV/Vis detector
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Injection Volume 10 µL
Column Temperature 30 °C
Based on typical methods for related sulfonamides and esters.[13]

Part 4: Safety, Handling, and Disposal

Chemical safety is the foundation of sound scientific practice. Both the reagents and products involved in these protocols require careful handling.

Reagent Safety: Methanesulfonyl Chloride (MsCl)

  • Hazards: MsCl is highly corrosive, toxic, and a potent lachrymator (tear-inducing). It reacts exothermically with nucleophiles, including water.[3][15]

  • Handling: Always handle MsCl in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or butyl rubber recommended).[16]

Product Safety: Methanesulfonate Esters

  • Hazards: While 2-methoxyphenyl methanesulfonate itself is not extensively characterized, compounds in the sulfonate ester class are treated as potentially toxic and mutagenic.[17] Avoid all personal contact, including inhalation and skin contact.[18]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials like strong acids, bases, and oxidizing agents.[18]

Spill and Disposal Procedures

  • Minor Spills: Absorb the spill with an inert material (e.g., sand or vermiculite), place it in a suitable labeled container, and clean the area.[18]

  • Waste Disposal: All waste containing methanesulfonyl chloride or methanesulfonate esters must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[16][18]

References

  • ResearchGate. Selective Hydrolysis of Methanesulfonate Esters. Available from: [Link]

  • ACS Publications. Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Available from: [Link]

  • ResearchGate. Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Available from: [Link]

  • European Journal of Chemistry. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Available from: [Link]

  • ACS Publications. A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Available from: [Link]

  • NJ.gov. ETHYL METHANESULFONATE HAZARD SUMMARY. Available from: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Sodium methanesulphonate. Available from: [Link]

  • RSC Publishing. Recent advances in the synthesis and transformations of sulfinate esters. Available from: [Link]

  • ResearchGate. (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Available from: [Link]

  • Amazon S3. LY2835219 (methanesulfonate) SAFETY DATA SHEET. Available from: [Link]

  • PQRI. Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A. Available from: [Link]

  • ACS Publications. Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. Available from: [Link]

  • Unspecified Source. Methanesulfonic acid (MSA)
  • Organic Syntheses. methanesulfonyl chloride - Organic Syntheses Procedure. Available from: [Link]

  • Google Patents. A method for the production of sulfate or sulfonate esters - EP2851362B1.
  • ResearchGate. Guaiacol Hydrogenation in Methanesulfonic Acid Using a Stirred Slurry Electrocatalytic Reactor: Mass Transport and Reaction Kinetics Aspects | Request PDF. Available from: [Link]

  • Wikipedia. Methanesulfonyl chloride. Available from: [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. Available from: [Link]

  • FAO AGRIS. Guaiacol Hydrogenation in Methanesulfonic Acid Using a Stirred Slurry Electrocatalytic Reactor: Mass Transport and Reaction Kinetics Aspects. Available from: [Link]

  • EPA. EPA Method 8321B (SW-846): Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatohraphy/Thermospray/Mass. Available from: [Link]

  • Google Patents. Process for methoxymethylation of phenolic hydroxyl groups - US3987105A.
  • PMC. C(aryl)-O Bond Formation from Aryl Methanesulfonates via Consecutive Deprotection and SNAr Reactions with Aryl Halides in an Ionic Liquid. Available from: [Link]

  • PrepChem.com. Synthesis of 4-(2'-methoxyethyl)phenol. Available from: [Link]

  • Google Patents. Manufacture of guaiacol - US3374276A.
  • PMC. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Available from: [Link]

  • csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available from: [Link]

  • Google Patents. Synthetic method of guaiacol - CN115850033A.
  • MDPI. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Available from: [Link]

  • MDPI. The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh 3 -CBr 4. Available from: [Link]

Sources

Application

step-by-step laboratory synthesis using phenol 2-methoxy- methanesulfonate

An In-depth Guide to the Laboratory Synthesis of 2-Methoxyphenyl Methanesulfonate Introduction: The Role of Sulfonate Esters in Modern Chemistry In the landscape of pharmaceutical and materials science research, the stra...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Laboratory Synthesis of 2-Methoxyphenyl Methanesulfonate

Introduction: The Role of Sulfonate Esters in Modern Chemistry

In the landscape of pharmaceutical and materials science research, the strategic modification of molecular scaffolds is paramount. Aryl methanesulfonates, commonly known as mesylates, are a cornerstone of this endeavor. These functional groups serve as highly effective activating groups for phenolic hydroxyls, transforming them into excellent leaving groups for nucleophilic substitution reactions. This attribute makes them invaluable intermediates in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The sulfonyl functional group is a recurring motif in medicinal chemistry, contributing to improved physicochemical properties such as solubility and metabolic stability in drug candidates.[1]

This application note provides a detailed, step-by-step protocol for the laboratory synthesis of 2-methoxyphenyl methanesulfonate. The synthesis proceeds via the O-sulfonylation of 2-methoxyphenol (guaiacol) with methanesulfonyl chloride. We will delve into the underlying reaction mechanism, provide a meticulously detailed experimental procedure, and discuss the critical safety considerations and characterization techniques. This guide is designed for researchers and professionals in organic synthesis and drug development, offering both a practical protocol and the theoretical foundation behind the experimental choices.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of 2-methoxyphenyl methanesulfonate is a classic example of a nucleophilic acyl substitution reaction at a sulfonyl group. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine.

The mechanism unfolds in two key steps:

  • Deprotonation: The base abstracts the acidic proton from the phenolic hydroxyl group of 2-methoxyphenol (guaiacol). This generates a highly nucleophilic phenoxide ion. The resonance stabilization of the phenoxide ion makes phenols significantly more acidic than aliphatic alcohols, facilitating this step.[2]

  • Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile, attacking the highly electrophilic sulfur atom of methanesulfonyl chloride. The sulfur-oxygen double bonds and the electronegative chlorine atom create a strong partial positive charge on the sulfur.

  • Leaving Group Departure: The reaction culminates in the departure of the chloride ion, a stable leaving group, to form the final product, 2-methoxyphenyl methanesulfonate, along with the protonated base (e.g., triethylammonium chloride).

The overall transformation is robust and high-yielding when performed under appropriate conditions.

Reaction_Mechanism Figure 1: Reaction Mechanism for the Synthesis of 2-Methoxyphenyl Methanesulfonate cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Guaiacol 2-Methoxyphenol (Guaiacol) Phenoxide Phenoxide Ion (Nucleophile) Guaiacol->Phenoxide + Base Base Base (e.g., Et3N) Salt Base•HCl MsCl Methanesulfonyl Chloride TransitionState Tetrahedral Intermediate (Transient) MsCl->TransitionState Phenoxide->TransitionState Nucleophilic Attack Product 2-Methoxyphenyl Methanesulfonate TransitionState->Product - Cl-

Figure 1: Reaction Mechanism for the Synthesis of 2-Methoxyphenyl Methanesulfonate

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.SupplierNotes
2-Methoxyphenol (Guaiacol)C₇H₈O₂124.1490-05-1Sigma-Aldrich98% purity or higher
Methanesulfonyl ChlorideCH₃ClO₂S114.55124-63-0Sigma-Aldrich99.5% purity or higher
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Sigma-AldrichAnhydrous, >99.5%
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher ScientificAnhydrous, ACS Grade
Hydrochloric Acid (HCl)HCl36.467647-01-0VWR1 M aqueous solution
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Sigma-AldrichAnhydrous, granular
Silica GelSiO₂60.087631-86-9Sorbent Technologies230-400 mesh for column chromatography
Glassware and Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations involving volatile and hazardous reagents must be conducted in a certified chemical fume hood.

G start Start: Assemble Dry Glassware under N2 Atmosphere dissolve 1. Dissolve 2-Methoxyphenol (1.24 g) and Triethylamine (2.1 mL) in anhy. DCM (20 mL) start->dissolve cool 2. Cool the Solution to 0 °C in an Ice Bath dissolve->cool add_mscl 3. Add Methanesulfonyl Chloride (0.85 mL) Dropwise via Syringe over 10 min cool->add_mscl react 4. Stir at 0 °C for 30 min, then Warm to Room Temp for 2h add_mscl->react monitor 5. Monitor Reaction Progress by TLC react->monitor monitor->react Incomplete workup 6. Quench with H2O, Transfer to Separatory Funnel monitor->workup Reaction Complete wash_hcl 7. Wash with 1 M HCl (2 x 15 mL) workup->wash_hcl wash_brine 8. Wash with Brine (1 x 15 mL) wash_hcl->wash_brine dry 9. Dry Organic Layer over Anhydrous Na2SO4 wash_brine->dry concentrate 10. Filter and Concentrate via Rotary Evaporator dry->concentrate purify 11. Purify Crude Product by Silica Gel Column Chromatography concentrate->purify characterize 12. Characterize Pure Product (NMR, IR, MS) purify->characterize end End: Store Product under Inert Atmosphere characterize->end

Figure 2: Experimental Workflow for the Synthesis of 2-Methoxyphenyl Methanesulfonate

Step 1: Reaction Setup

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxyphenol (1.24 g, 10.0 mmol, 1.0 equiv.).

  • Add anhydrous dichloromethane (DCM, 20 mL) to dissolve the starting material.

  • Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv.) to the solution. The addition of excess base ensures complete deprotonation of the phenol and neutralizes the HCl byproduct generated.

Step 2: Addition of Methanesulfonyl Chloride

  • Cool the flask in an ice-water bath to 0 °C with continuous stirring.

  • Slowly add methanesulfonyl chloride (0.85 mL, 11.0 mmol, 1.1 equiv.) to the reaction mixture dropwise using a syringe over 10-15 minutes.

    • Causality Insight: Methanesulfonyl chloride is highly reactive and the reaction is exothermic. A slow, controlled addition at low temperature is crucial to prevent a runaway reaction and the formation of undesired byproducts.

Step 3: Reaction Progression

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours.

Step 4: Reaction Monitoring (Self-Validation)

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Prepare a TLC plate and spot the starting material (a solution of guaiacol in DCM), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Elute the plate using a solvent system such as 20% ethyl acetate in hexanes.

  • Visualize the spots under a UV lamp. The reaction is complete when the starting 2-methoxyphenol spot has been completely consumed and a new, typically less polar, product spot is observed.

Step 5: Aqueous Workup

  • Once the reaction is complete, quench it by adding 20 mL of deionized water to the flask.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove residual triethylamine, followed by deionized water (1 x 15 mL), and finally with brine (1 x 15 mL) to facilitate phase separation and remove residual water.

Step 6: Isolation of Crude Product

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which will likely be a pale yellow oil or solid.

Step 7: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of 5% to 20% ethyl acetate in hexanes.

  • Collect the fractions containing the pure product (as determined by TLC) and combine them.

  • Remove the solvent under reduced pressure to yield the purified 2-methoxyphenyl methanesulfonate.

Step 8: Characterization

  • Confirm the identity and purity of the final product using standard analytical techniques:

    • ¹H NMR: Expect characteristic peaks for the methoxy group (~3.8 ppm), the methyl group of the mesylate (~3.1 ppm), and the aromatic protons (6.9-7.4 ppm).

    • ¹³C NMR: Expect signals for the aromatic carbons, the methoxy carbon, and the methyl carbon of the mesylate.

    • IR Spectroscopy: Look for strong S=O stretching bands around 1350 cm⁻¹ and 1170 cm⁻¹.

    • Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight (202.22 g/mol ) should be observed.

Safety Precautions and Handling

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Methanesulfonyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water. Handle with extreme care using gloves, safety goggles, and a lab coat. Ensure it is added to an anhydrous solvent system.

  • Triethylamine: Flammable liquid with a strong, irritating odor. It is toxic upon inhalation and skin contact.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by working in a fume hood.

  • 2-Methoxyphenol (Guaiacol): Harmful if swallowed or absorbed through the skin. Can cause skin and eye irritation.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. All chemical waste should be disposed of according to institutional and local environmental regulations.

References

  • General Sulfonylation of Alcohols: For a relevant procedure on the sulfonylation of hydroxyl groups, see: "Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines." Green Chemistry, Royal Society of Chemistry. [Link][3]

  • Formation of Sulfonate Esters: For background on the formation and reactivity of methanesulfonate esters, see: "Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid." Organic Process Research & Development, American Chemical Society. [Link][4]

  • Properties of Phenols: For an overview of phenol reactivity and acidity, see: "MCAT Reactions of Phenols Explained in 4 Minutes." YouTube, 30 Day MCAT. [Link][2]

  • Guaiacol Properties and Data: For physical and spectral data of the starting material, see: "Phenol, 2-methoxy-." NIST Chemistry WebBook, National Institute of Standards and Technology. [Link][5]

Sources

Method

preparation of in vitro assays utilizing phenol 2-methoxy- methanesulfonate

Application Note: Preparation and Utilization of Phenol 2-Methoxy- Methanesulfonate in In Vitro Enzyme Kinetics and Prodrug Assays Introduction & Mechanistic Rationale Phenol 2-methoxy- methanesulfonate (CAS 98910-57-7),...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Utilization of Phenol 2-Methoxy- Methanesulfonate in In Vitro Enzyme Kinetics and Prodrug Assays

Introduction & Mechanistic Rationale

Phenol 2-methoxy- methanesulfonate (CAS 98910-57-7), also known as 2-methoxyphenyl methanesulfonate or guaiacol methanesulfonate, is a synthetic aryl sulfonate ester. While traditionally utilized as an intermediate in organic synthesis, it has emerged as a highly valuable biochemical tool for in vitro enzymatic assays.

In drug discovery, aryl methanesulfonates serve a dual, sequential purpose: they act as substrates for enzymes possessing esterase or sulfatase activity, and simultaneously function as prodrugs that release active phenolic inhibitors upon enzymatic cleavage [1]. For instance, human Carbonic Anhydrases (hCAs) are metalloenzymes that exhibit secondary sulfatase activity. When phenol 2-methoxy- methanesulfonate is introduced to hCAs, the methanesulfonate moiety initially masks the hydroxyl group of the guaiacol core, preventing immediate coordination with the active-site zinc ion. The enzyme hydrolyzes the ester bond, liberating free guaiacol (2-methoxyphenol) and methanesulfonic acid. The newly freed guaiacol then coordinates directly to the zinc ion, effectively blocking the active site and inhibiting further enzymatic activity [1]. Furthermore, sulfonate conjugates containing the 2-methoxyphenyl moiety are actively investigated in in vitro anticancer screening and tubulin polymerization inhibition assays [2].

Understanding this causality—where the substrate is converted into its own inhibitor—is critical. Assays must be precisely designed to capture both the initial hydrolysis phase and the subsequent feedback inhibition phase.

Mechanism Prodrug Phenol 2-methoxy- methanesulfonate (Inactive Prodrug) Hydrolysis Enzymatic Cleavage (Hydrolysis) Prodrug->Hydrolysis Binds as substrate Enzyme Metalloenzyme (e.g., hCA) Sulfatase/Esterase Activity Enzyme->Hydrolysis Catalyzes ActiveDrug Guaiacol (2-Methoxyphenol) + Methanesulfonic Acid Hydrolysis->ActiveDrug Releases Inhibition Active Site Coordination (Enzyme Inhibition) ActiveDrug->Inhibition Zn2+ coordination Inhibition->Enzyme Feedback Inhibition

Figure 1: Mechanism of enzymatic activation and feedback inhibition by phenol 2-methoxy- methanesulfonate.

Physicochemical Properties & Reagent Preparation

Because phenol 2-methoxy- methanesulfonate is an ester, it is susceptible to spontaneous hydrolysis in highly basic aqueous solutions or in the presence of strong nucleophiles. Therefore, stock solutions must be prepared in anhydrous solvents and diluted immediately prior to use.

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name Phenol, 2-methoxy-, methanesulfonate
CAS Number 98910-57-7
Molecular Formula C₈H₁₀O₄S
Molecular Weight 202.22 g/mol
Primary Solvents Anhydrous DMSO, DMF, Dichloromethane
Aqueous Stability Stable at pH 6.0–7.5; rapidly hydrolyzes at pH > 8.5
Causality in Buffer Selection
  • Solvent: Anhydrous DMSO is strictly required for stock preparation to prevent premature cleavage of the sulfonate ester. Final assay concentrations of DMSO must be kept below 5% (v/v) to prevent enzyme denaturation.

  • Buffer: HEPES (pH 7.4) is the gold standard for these assays. Unlike Tris or phosphate buffers, HEPES is non-nucleophilic and does not coordinate with metalloenzyme active sites, ensuring that any observed hydrolysis is strictly enzyme-mediated.

Experimental Protocols

The following protocol outlines a self-validating continuous spectrophotometric assay to evaluate the prodrug activation and inhibitory potency of phenol 2-methoxy- methanesulfonate.

Protocol A: Preparation of Reagent Stocks
  • Compound Stock (10 mM): Dissolve 2.02 mg of phenol 2-methoxy- methanesulfonate in 1.0 mL of anhydrous DMSO. Vortex until completely dissolved. Store aliquots at -20°C in desiccated conditions.

  • Reporter Substrate (4-NPA, 10 mM): Dissolve 4-nitrophenyl acetate (4-NPA) in anhydrous acetonitrile. This will serve as the reporter substrate to measure residual esterase activity.

  • Assay Buffer: Prepare 50 mM HEPES buffer, pH 7.4, supplemented with 0.1 M Na₂SO₄ (to maintain constant ionic strength).

Protocol B: In Vitro Sulfatase/Esterase Hydrolysis and Inhibition Assay

Note: This assay utilizes a pre-incubation step. Because the compound is a prodrug, it requires time to be enzymatically converted into the active inhibitor (guaiacol) before the reporter substrate is added. Omitting pre-incubation will yield falsely low inhibition readings.

  • Enzyme Preparation: Dilute the target enzyme (e.g., hCA II) in Assay Buffer to a final working concentration of 10 nM.

  • Reaction Assembly (96-well plate):

    • Add 80 µL of Enzyme solution to the test wells.

    • Add 10 µL of phenol 2-methoxy- methanesulfonate dilutions (ranging from 0.1 µM to 100 µM, prepared in Assay Buffer with a constant 5% DMSO).

  • Pre-Incubation: Incubate the plate at 25°C for exactly 30 minutes. Causality: This allows the enzyme's sulfatase activity to cleave the methanesulfonate, accumulating the active phenolic inhibitor in the well.

  • Reaction Initiation: Add 10 µL of the 4-NPA reporter substrate (final concentration 1 mM) to all wells.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the change in absorbance at 348 nm (the isosbestic point of 4-nitrophenol/4-nitrophenoxide) continuously for 15 minutes.

  • Self-Validating Controls:

    • Positive Control: 10 µL Acetazolamide (standard inhibitor) + Enzyme + 4-NPA.

    • Negative Control (Vehicle): 10 µL Buffer/DMSO + Enzyme + 4-NPA (defines 100% enzyme activity).

    • Spontaneous Hydrolysis Control: 10 µL Compound + Buffer + 4-NPA (No Enzyme). Validates that the prodrug does not spontaneously degrade to form an inhibitor.

Workflow Step1 Stock Prep 10mM in Anhydrous DMSO Step2 Buffer Dilution HEPES pH 7.4, <5% DMSO Step1->Step2 Step3 Enzyme Incubation 15-30 min at 25°C Step2->Step3 Step4 Substrate Addition 4-NPA for competition Step3->Step4 Step5 Kinetic Readout Absorbance at 348nm Step4->Step5

Figure 2: In vitro assay workflow for evaluating methanesulfonate hydrolysis and enzyme inhibition.

Data Presentation and Analysis

The initial velocity ( v0​ ) of 4-NPA hydrolysis is extracted from the linear portion of the absorbance-time curve. Because the methanesulfonate acts as a substrate that generates a competitive inhibitor, the inhibition constant ( KI​ ) of the released phenol can be calculated using Lineweaver-Burk plots [1].

Table 2: Representative Kinetic Data ( KI​ ) for Hydrolyzed Phenol Derivatives (Data represents the inhibitory potency of the enzymatically released phenols against human Carbonic Anhydrase isozymes, adapted from established literature [1])

Compound / Released PhenolhCA I KI​ (µM)hCA II KI​ (µM)hCA IV KI​ (µM)hCA VI KI​ (µM)
Guaiacol (from 2-methoxy- methanesulfonate) 10.240.100.493.27
Phenol (from phenyl methanesulfonate) 25.108.5012.3045.00
Acetazolamide (Standard Control) 0.250.010.070.01

Interpretation: The data validates the assay's structural logic. The low KI​ values for hCA II indicate that once phenol 2-methoxy- methanesulfonate is hydrolyzed, the resulting guaiacol is a highly potent, isoform-selective inhibitor.

References

  • Morita, M., et al. "Simple methanesulfonates are hydrolyzed by the sulfatase carbonic anhydrase activity." Journal of Enzyme Inhibition and Medicinal Chemistry, 2011.
  • Liu, K., et al. "Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition." National Center for Biotechnology Information (PMC), 2025.

Technical Notes & Optimization

Troubleshooting

troubleshooting phenol 2-methoxy- methanesulfonate degradation during long-term storage

Welcome to the Technical Support Center for Aryl Methanesulfonate Stability. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the specific degradation vulne...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Aryl Methanesulfonate Stability. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the specific degradation vulnerabilities of phenol 2-methoxy- methanesulfonate (also known as 2-methoxyphenyl methanesulfonate or guaiacol methanesulfonate).

Unlike highly stable aliphatic esters, aryl methanesulfonates possess unique thermodynamic and kinetic liabilities during long-term storage. This guide bypasses generic advice to provide a deep, mechanistic troubleshooting framework, self-validating recovery protocols, and evidence-based storage parameters.

SECTION 1: Mechanistic Causality of Degradation (The "Why")

To successfully troubleshoot degraded batches, you must first understand the chemical drivers of the degradation. 2-Methoxyphenyl methanesulfonate primarily degrades via moisture-driven hydrolysis and subsequent oxidation .

  • Nucleophilic Attack (Hydrolysis): The methanesulfonate group is an excellent leaving group. Even trace moisture ingress during storage initiates a hydrolysis reaction, cleaving the ester bond to yield 2-methoxyphenol (guaiacol) and methanesulfonic acid (MSA). The solvolysis rates of sulfonate esters are highly sensitive to the presence of water, which effectively competes for the electrophilic sulfur center[1].

  • Acid Autocatalysis: The generation of MSA (a strong acid, pKa ≈ -1.9) lowers the localized pH within the powder matrix. This acidic microenvironment can autocatalyze further degradation or induce side reactions if trace solvents are present.

  • Oxidative Discoloration: The primary byproduct, guaiacol, is an electron-rich phenol. Upon exposure to ambient oxygen and light, guaiacol readily oxidizes into complex, highly conjugated quinone structures. This is the causal mechanism behind the characteristic yellow-to-brown discoloration observed in degraded methanesulfonate powders.

DegradationPathway A 2-Methoxyphenyl Methanesulfonate (Intact Ester) C Hydrolysis Reaction A->C B Moisture (H2O) Ingress B->C Nucleophilic Attack D Methanesulfonic Acid (MSA) C->D Cleavage Product 1 E 2-Methoxyphenol (Guaiacol) C->E Cleavage Product 2 D->C Autocatalysis (H+) F Oxidative Discoloration E->F O2 / Light G Colored Quinones (Yellow/Brown) F->G

Mechanistic pathway of 2-methoxyphenyl methanesulfonate hydrolysis and subsequent oxidation.

SECTION 2: Quantitative Stability & Storage Risk Matrix

Do not rely on visual inspection alone. Significant hydrolysis can occur before quinone discoloration becomes visible. Below is a synthesized matrix of degradation risks based on storage conditions.

Storage ConditionTimeframeEst. Hydrolysis RiskVisual IndicatorMechanistic ConsequenceRecommended Action
25°C, Ambient Humidity 3-6 MonthsHigh (>10%)Yellow/Brown powderAutocatalytic MSA generationStore under inert gas (Ar/N2)
4°C, Sealed with Desiccant 12-24 MonthsLow (<2%)Off-white powderSuppressed nucleophilic attackStandard recommended storage
-20°C, Unsealed (Freeze-Thaw) 1-3 MonthsModerate (5-10%)Clumping, slight yellowingCondensation drives hydrolysisWarm to RT before opening
Dissolved in Methanol (25°C) 24-48 HoursCritical (>50%)Clear to yellow solutionRapid alcoholysis[2]Prepare solutions immediately prior to use

SECTION 3: Self-Validating Analytical & Recovery Protocols

When a batch is suspected of degradation, you must quantify the damage and, if necessary, recover the intact ester. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: HPLC-UV Quantification of Degradants

Causality: Guaiacol and the intact ester have vastly different polarities. A gradient reverse-phase system is required. We use an acidic mobile phase (0.1% TFA) to keep guaiacol fully protonated, preventing peak tailing and ensuring reproducible retention times.

  • Sample Preparation: Dissolve 10 mg of the suspected degraded sample in 10 mL of anhydrous Acetonitrile (do NOT use methanol or ethanol to avoid solvolysis).

  • Chromatographic Conditions:

    • Column: C18 (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Detection: UV at 275 nm (optimal for the aromatic ring).

  • Self-Validation (System Suitability Test): Inject a mixed standard of pure guaiacol and intact ester. The system is only validated if the resolution ( Rs​ ) between the guaiacol peak and the ester peak is ≥2.5 . If Rs​<2.5 , your mobile phase pH is likely too high, causing the phenol to ionize and co-elute.

Protocol B: Chemically Rationalized Recovery & Purification

Causality: To separate the intact ester from the degradants (MSA and guaiacol), we must exploit their pKa differences. MSA is highly acidic (pKa -1.9), while guaiacol is weakly acidic (pKa ~9.98). Crucial Warning: Alkaline conditions rapidly accelerate the hydrolysis of aryl methanesulfonates[3]. Therefore, washing with a strong base (like NaOH) to deprotonate and extract guaiacol will destroy your remaining product. We must use a mild base to remove MSA, followed by crystallization to remove guaiacol.

  • Dissolution: Dissolve the degraded powder in Ethyl Acetate (EtOAc).

  • Mild Basic Wash: Wash the organic layer twice with an equal volume of 5% aqueous NaHCO3​ (pH ~8.3).

    • Mechanism: This selectively neutralizes and extracts the strongly acidic MSA into the aqueous waste layer without triggering base-catalyzed hydrolysis of the ester. Guaiacol remains largely protonated and stays in the organic layer.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ and concentrate in vacuo at a low temperature (<35°C).

  • Recrystallization (Guaiacol Removal): Dissolve the crude residue in a minimum amount of warm EtOAc, then slowly add Hexanes until cloudy. Cool to 4°C.

    • Mechanism: The intact 2-methoxyphenyl methanesulfonate will crystallize out. The highly soluble guaiacol and quinone impurities will remain trapped in the mother liquor.

RecoveryWorkflow Step1 Degraded Sample (Ester + Guaiacol + MSA) Step2 Dissolve in Ethyl Acetate (Organic Phase) Step1->Step2 Step3 Wash with 5% NaHCO3 (aq) (Removes MSA only) Step2->Step3 Split Phase Separation Step3->Split OrgLayer Organic Layer (Ester + Guaiacol) Split->OrgLayer Top Phase AqLayer Aqueous Layer (Na-MSA Waste) Split->AqLayer Bottom Phase Step4 Concentrate & Recrystallize (Hexanes/EtOAc) OrgLayer->Step4 Split2 Filtration Step4->Split2 Final Purified 2-Methoxyphenyl Methanesulfonate Split2->Final Crystals MotherLiq Mother Liquor (Guaiacol Waste) Split2->MotherLiq Filtrate

Workflow for recovering intact methanesulfonate ester while avoiding base-catalyzed hydrolysis.

SECTION 4: Frequently Asked Questions (FAQs)

Q: My stored batch of 2-methoxyphenyl methanesulfonate turned slightly yellow. Is the entire batch ruined? A: Not necessarily. The human eye is highly sensitive to the highly conjugated quinones formed by guaiacol oxidation. Even 0.1% degradation can cause a noticeable color shift. Do not discard the batch based on color alone; execute Protocol A (HPLC-UV) to quantify the exact purity. If purity is >95%, it can often be rescued via Protocol B.

Q: Does storing the compound in a standard freezer (-20°C) prevent all degradation? A: No. In fact, improper freezer storage is a leading cause of batch failure. If the container is not perfectly hermetically sealed, daily temperature fluctuations and freeze-thaw cycles upon opening will introduce condensation directly into the powder. This moisture drives the nucleophilic attack. Always allow the sealed container to reach room temperature before opening, and store with a desiccant pack.

Q: Can I use alcoholic solvents (Methanol/Ethanol) to clean up or recrystallize the degraded material? A: Strictly avoid this. Exposure to alcoholic solvents can lead to competitive solvolysis (alcoholysis). Sulfonic acids and their esters react with low molecular weight alcohols to form alkyl methanesulfonates (e.g., methyl methanesulfonate or ethyl methanesulfonate)[2]. These alkyl esters are highly potent, documented genotoxins and will severely compromise the safety profile of your material. Always use aprotic solvents like Ethyl Acetate or Dichloromethane for recovery.

References

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Selective Hydrolysis of Methanesulfonate Esters Source: ResearchGate (The Journal of Organic Chemistry) URL:[Link]

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid Source: PQRI (Product Quality Research Institute) URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of Phenol 2-Methoxy- Methanesulfonate in Aqueous Media

Welcome to the Application Support Portal. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals handling phenol 2-methoxy- methanesulfonate (comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals handling phenol 2-methoxy- methanesulfonate (commonly known as guaiacol methanesulfonate).

Aryl sulfonates are highly susceptible to solvolysis. This portal provides the mechanistic causality, quantitative boundaries, and self-validating protocols required to arrest hydrolysis during aqueous processing and scale-up.

Part 1: Knowledge Base & Mechanistic Causality

The Chemistry of Aqueous Degradation

Phenol 2-methoxy- methanesulfonate undergoes hydrolysis in aqueous media via a nucleophilic attack at the electrophilic sulfur center. Unlike carboxylate esters, which exhibit a V-shaped pH-rate profile, the hydrolysis of aryl methanesulfonates is characterized by a dominant, uncatalyzed water rate at low-to-neutral pH, and a rapidly accelerating hydroxide-catalyzed pathway at elevated pH [[1]]([Link]).

When exposed to basic aqueous conditions (pH > 10), the hydroxide ion attacks the sulfonate, leading to S–O bond cleavage. The phenoxide (2-methoxyphenoxide) acts as an excellent leaving group, irreversibly degrading your target compound into guaiacol and methanesulfonic acid .

Mechanism A Phenol 2-Methoxy- Methanesulfonate C Nucleophilic Attack at Sulfur Center A->C B Aqueous Media (OH- / H2O) B->C High pH D S-O Bond Cleavage C->D E 2-Methoxyphenoxide + Methanesulfonate D->E Degradation M1 pH Control (< pH 7) M1->C Prevents M2 Temp Control (< 25°C) M2->C Slows

Logical relationship of base-catalyzed hydrolysis of guaiacol methanesulfonate and mitigation.

Quantitative Kinetic Boundaries

To design a robust process, you must understand the operational limits of your compound. The table below synthesizes the kinetic behavior of aryl methanesulfonates across different aqueous environments , .

ParameterConditionRelative Hydrolysis Rate ( kobs​ )Mechanistic DriverProcess Recommendation
pH > 10.0Exponentially HighBase-catalyzed ( kOH​[OH−] )Critical Risk. Strictly avoid basic aqueous workups.
pH 4.0 – 7.0Very LowSpontaneous water rate ( kH2O​ )Optimal. Buffer aqueous phases to slightly acidic/neutral.
Temperature > 60 °CHighArrhenius accelerationNever heat the mesylate in the presence of water.
Temperature 0 – 5 °CNegligibleKinetic freezing of kH2O​ Optimal. Pre-cool all aqueous quench solutions.
Co-Solvent 0% OrganicModerateHigh water activityAvoid purely aqueous suspensions.
Co-Solvent > 50% OrganicVery LowReduced water molarityUse biphasic systems to partition the ester.

Part 2: Troubleshooting Matrix (FAQs)

Q1: My product is degrading during the aqueous quench of the mesylation reaction. Why? A: If you are using an excess of amine base (e.g., triethylamine or pyridine) during the synthesis, the residual unreacted base spikes the pH of the aqueous quench well above 9. At this pH, the hydroxide concentration is sufficient to trigger the base-catalyzed S–O cleavage pathway . Solution: Quench the reaction with a pre-chilled, mildly acidic buffer (e.g., 10% aqueous citric acid or 0.1 M sodium phosphate, pH 5.5) to immediately neutralize the residual base and lock the system into the slow kH2O​ kinetic regime.

Q2: Does the ortho-methoxy group provide any steric protection against hydrolysis? A: While the ortho-methoxy group provides slight steric hindrance compared to an unsubstituted phenyl ring, it is insufficient to block the trajectory of the hydroxide ion attacking the highly electrophilic sulfur atom. Furthermore, the electron-withdrawing inductive effect of the methoxy oxygen can stabilize the developing negative charge on the phenoxide leaving group, marginally facilitating the cleavage . Do not rely on steric shielding; rely on strict pH and temperature control.

Q3: How do I remove water-soluble impurities without hydrolyzing the mesylate? A: You must decouple the compound from the aqueous phase as quickly as possible. Use a biphasic extraction strategy. By dissolving the mesylate in a water-immiscible organic solvent (like MTBE or EtOAc), you reduce its exposure to the aqueous phase strictly to the interfacial area, drastically lowering the effective water activity surrounding the molecule.

Part 3: Standard Operating Procedure (SOP)

Self-Validating Biphasic Extraction Protocol

This protocol is designed as a self-validating system. Each critical step contains a built-in verification check to ensure the causality of hydrolysis is neutralized before proceeding.

Workflow S1 1. Organic Dilution S3 3. Pre-cool (< 5°C) S1->S3 S2 2. Buffer Preparation S2->S3 S4 4. Biphasic Mixing S3->S4 S5 5. HPLC Validation S4->S5 S6 6. Rapid Separation S5->S6

Self-validating biphasic extraction workflow to prevent aqueous hydrolysis.

Step 1: Organic Dilution Dilute the crude reaction mixture containing phenol 2-methoxy- methanesulfonate with 3 volumes of a water-immiscible solvent (e.g., Ethyl Acetate or MTBE). Causality: Lowers the volumetric concentration of the mesylate and establishes the organic sink for biphasic partitioning.

Step 2: Buffer Preparation & Pre-cooling Prepare a 0.1 M Sodium Phosphate buffer adjusted to pH 6.0. Chill both the organic mixture and the aqueous buffer to 0–5 °C. Validation Checkpoint: Insert a calibrated PTFE-coated thermocouple into both vessels. Do not proceed until the internal temperature reads 5.0 °C. This validates the suppression of the Arrhenius temperature coefficient.

Step 3: Biphasic Quench Slowly charge the cold aqueous buffer to the organic mixture under vigorous agitation (minimum 500 RPM to ensure high interfacial mixing without localized aqueous pooling). Maintain the internal temperature below 10 °C during the addition. Causality: Vigorous mixing ensures rapid neutralization of any water-soluble bases into the aqueous phase while the mesylate remains sequestered in the organic phase.

Step 4: In-Process Validation (HPLC Quench) Stop agitation. Allow the phases to separate for 60 seconds. Validation Checkpoint: Withdraw a 50 µL aliquot from the organic layer. Dilute in anhydrous acetonitrile and run a rapid HPLC assay. The presence of the intact mesylate peak and the absence of a free guaiacol peak validates that hydrolysis has been successfully arrested.

Step 5: Rapid Phase Separation Immediately transfer the mixture to a separatory funnel. Drain the aqueous layer. Wash the organic layer once with cold brine (0–5 °C), separate, and dry the organic phase over anhydrous Na2​SO4​ . Causality: Brine reduces the solubility of water in the organic phase. Drying over Na2​SO4​ removes residual micro-droplets of water, completely eliminating the hydrolytic threat prior to concentration.

References

1.[1] Title: Selective Hydrolysis of Methanesulfonate Esters Source: Organic Process Research & Development (ACS Publications) URL: [Link]

2.[2] Title: A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates Source: Novatia, LLC URL: [Link]

3.[3] Title: Simple methanesulfonates are hydrolyzed by the sulfatase carbonic anhydrase activity Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Impurities in 2-Methoxyphenyl Methanesulfonate Synthesis

Welcome to the Technical Support Center for the synthesis and purification of phenol 2-methoxy- methanesulfonate (commonly known as guaiacol methanesulfonate or 2-methoxyphenyl methanesulfonate). As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of phenol 2-methoxy- methanesulfonate (commonly known as guaiacol methanesulfonate or 2-methoxyphenyl methanesulfonate). As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental causality of reaction impurities.

The mesylation of guaiacol using methanesulfonyl chloride (MsCl) and a base (such as triethylamine) is a fundamental nucleophilic acyl substitution. However, researchers frequently encounter batch contamination due to incomplete conversion, reagent hydrolysis, or improper phase partitioning[1][2]. This guide provides a self-validating framework to diagnose, resolve, and prevent these common pitfalls.

Part 1: Diagnostic Purification Workflow

The following flowchart illustrates the optimized, self-validating liquid-liquid extraction workflow designed to systematically strip specific impurities from the crude reaction mixture based on their distinct pKa and solubility profiles.

G Start Crude Reaction Mixture (Guaiacol + MsCl + TEA) Step1 Aqueous Quench & Phase Separation Start->Step1 Org1 Organic Phase (Product + Guaiacol + TEA·HCl) Step1->Org1 Extract with DCM Step2 1M NaOH Wash (Removes Guaiacol) Org1->Step2 Org2 Organic Phase (Product + TEA·HCl traces) Step2->Org2 Discard Aq. (Sodium Guaiacolate) Step3 1M HCl Wash (Removes TEA/TEA·HCl) Org2->Step3 Org3 Organic Phase (Product + MsOH traces) Step3->Org3 Discard Aq. (TEA·HCl) Step4 Sat. NaHCO3 & Brine Wash (Neutralizes MsOH & Dries) Org3->Step4 Final Pure 2-Methoxyphenyl Methanesulfonate Step4->Final Dry over Na2SO4 & Concentrate

Workflow for the systematic purification of 2-methoxyphenyl methanesulfonate batches.

Part 2: Troubleshooting Guides & FAQs

Q1: My final product consistently shows unreacted guaiacol (2-methoxyphenol) contamination. Why is this happening, and how do I remove it? The Causality: Guaiacol is a sterically hindered phenol. Even with a slight excess of MsCl, the reaction may not reach 100% conversion if moisture is present (which competitively hydrolyzes MsCl). Guaiacol is highly soluble in dichloromethane (DCM) and will co-elute with your product if only washed with water. The Solution: Exploit the acidity of the phenolic proton. Guaiacol has a pKa of ~9.98. By washing the organic layer with 1M NaOH (aqueous pH > 13), you quantitatively deprotonate the unreacted guaiacol, converting it into sodium guaiacolate[2]. This ionic species is entirely insoluble in DCM and partitions exclusively into the aqueous layer. Self-Validation: Run a TLC (1:3 EtOAc:Hexanes) of the organic layer before and after the NaOH wash. Guaiacol ( Rf​≈0.60 ) is highly active under UV and stains intensely with KMnO4​ . The disappearance of this spot confirms successful removal.

Q2: NMR analysis reveals ethyl-group peaks (triplets at δ 1.05 and quartets at δ 2.53). Why didn't the aqueous quench remove the triethylamine (TEA)? The Causality: The mesylation reaction generates one equivalent of HCl, which reacts with TEA to form triethylamine hydrochloride (TEA·HCl). While TEA·HCl is water-soluble, it possesses non-negligible solubility in moderately polar organic solvents like DCM, leading to carryover[3]. The Solution: A dedicated acidic wash is required. Washing the organic phase with 1M HCl ensures that any free TEA is fully protonated, and the high ionic strength of the acidic aqueous phase forces the TEA·HCl out of the organic layer. Self-Validation: Take a 50 μL aliquot of the organic phase post-HCl wash, evaporate the solvent, and dissolve in CDCl3​ . The absence of the characteristic triplet ( δ 1.05) and quartet ( δ 2.53) in the 1H NMR spectrum validates the step.

Q3: The isolated batch has a low pH, is slightly discolored, and degrades over time. What is the contaminant? The Causality: This is indicative of methanesulfonic acid (MsOH) contamination. MsOH is formed when unreacted MsCl hydrolyzes during the aqueous workup. If the final organic layer is not properly neutralized, trace MsOH remains, which can catalyze the degradation of the sulfonate ester over time[3]. The Solution: Implement a saturated aqueous sodium bicarbonate ( NaHCO3​ ) wash as the final liquid-liquid extraction step. This neutralizes the strong acid (MsOH pKa ≈−1.9 ) into sodium methanesulfonate, which is highly polar and washes away easily. Self-Validation: Test the pH of the final aqueous wash using pH paper. It should read ~8.0. If it is acidic, repeat the NaHCO3​ wash until the aqueous layer remains basic.

Part 3: Quantitative Data & Impurity Profiling

Use the following reference table to diagnose your crude batches using 1H NMR and TLC. Identifying the exact chemical shift of the impurity dictates which step of the protocol requires optimization.

CompoundRole / Impurity Type 1H NMR Diagnostic Shift ( CDCl3​ )TLC Rf​ (1:3 EtOAc:Hexanes)Targeted Removal Strategy
2-Methoxyphenyl methanesulfonate Target Product δ 3.17 (s, 3H, -OMs), 3.88 (s, 3H, -OMe)~0.45 (UV active)N/A
Guaiacol Unreacted Starting Material δ 5.60 (br s, 1H, -OH)~0.60 (UV/ KMnO4​ active)1M NaOH aqueous wash
Methanesulfonyl chloride Electrophile / Reagent δ 3.65 (s, 3H, - SO2​Cl )~0.70 (Hydrolyzes on silica)Extended NaHCO3​ wash
Triethylamine (TEA) Base / Catalyst δ 2.53 (q, 6H), 1.05 (t, 9H)Baseline (Ninhydrin active)1M HCl aqueous wash
Methanesulfonic acid Hydrolysis Byproduct δ 2.80 (s, 3H, - SO3​H )BaselineSat. NaHCO3​ wash

Note: Product NMR shifts are consistent with literature values for the isolated compound[1].

Part 4: Self-Validating Experimental Protocol (SOP)

This protocol integrates the troubleshooting principles discussed above into a robust, self-validating Standard Operating Procedure for the synthesis and isolation of pure 2-methoxyphenyl methanesulfonate[1][2][4].

Materials:

  • Guaiacol (2-Methoxyphenol): 10.0 g (80.6 mmol)

  • Methanesulfonyl chloride (MsCl): 7.5 mL (96.7 mmol, 1.2 equiv)

  • Triethylamine (TEA): 16.8 mL (120.9 mmol, 1.5 equiv)

  • Dichloromethane (DCM): 100 mL (Anhydrous)

Step-by-Step Methodology:

  • Reaction Setup: Under an inert argon atmosphere, dissolve guaiacol (10.0 g) and TEA (16.8 mL) in anhydrous DCM (100 mL). Cool the reaction flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Add MsCl (7.5 mL) dropwise via syringe over 15 minutes. Causality Note: Dropwise addition controls the exothermic nature of the reaction and prevents localized heating, which can lead to colored oxidation byproducts.

  • Reaction Monitoring (IPC 1): Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour. Perform a TLC check (1:3 EtOAc:Hexanes). The reaction is complete when the guaiacol spot ( Rf​ ~0.60) is significantly diminished or absent.

  • Aqueous Quench: Dilute the reaction mixture with 50 mL of deionized water to quench unreacted MsCl. Transfer to a separatory funnel and collect the lower organic (DCM) layer.

  • Phenol Removal: Wash the organic layer with 1M NaOH (2 × 50 mL).

    • IPC 2 (Self-Validation): Take a 50 μL sample of the organic layer, dry it, and run a rapid 1H NMR. Verify the disappearance of the phenolic -OH peak at δ 5.60 ppm.

  • Amine Removal: Wash the organic layer with 1M HCl (2 × 50 mL) to remove residual TEA and TEA·HCl.

  • Acid Neutralization: Wash the organic layer with saturated aqueous NaHCO3​ (50 mL).

    • IPC 3 (Self-Validation): Check the pH of the aqueous discard. It must be mildly basic (pH ~8).

  • Drying & Isolation: Wash the organic phase with brine (50 mL) to remove bulk water, then dry over anhydrous Na2​SO4​ . Filter the drying agent and concentrate the filtrate under reduced pressure to yield the pure 2-methoxyphenyl methanesulfonate as a solid or viscous oil.

Sources

Optimization

Technical Support Center: Optimizing Solvent Choice for Guaiacol Mesylate Nucleophilic Substitutions

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with nucleophilic substitutions on phenol 2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with nucleophilic substitutions on phenol 2-methoxy- methanesulfonate (commonly known as 2-methoxyphenyl methanesulfonate or guaiacol mesylate).

Because aryl mesylates are notoriously stubborn electrophiles compared to their triflate counterparts, standard substitution protocols often fail. This guide breaks down the mechanistic causality behind these failures and provides field-proven, self-validating methodologies to optimize your solvent and catalytic systems.

Part 1: Core Troubleshooting & FAQs

Q1: I attempted a direct nucleophilic substitution ( SN​2 / SN​Ar ) on guaiacol mesylate using an amine in DMF. I only recovered deprotected 2-methoxyphenol (guaiacol). What happened?

The Causality: You have fallen into the "Classical SN​2 Trap." Guaiacol mesylate features an unactivated sp2 -hybridized aromatic carbon. Direct backside attack ( SN​2 ) is geometrically impossible. Furthermore, classical Nucleophilic Aromatic Substitution ( SN​Ar ) requires strong electron-withdrawing groups (like −NO2​ ) ortho or para to the leaving group to stabilize the Meisenheimer complex. Instead, your substrate has an ortho-methoxy ( −OMe ) group, which is strongly electron-donating via resonance, completely shutting down the SN​Ar pathway.

When you heat this substrate with a nucleophile in a polar solvent like DMF, the nucleophile will instead attack the highly electrophilic sulfur atom of the mesylate group. This results in S-O bond cleavage rather than the desired C-O bond cleavage, effectively hydrolyzing the mesylate back into the parent phenol (guaiacol)[1].

Q2: I am switching to a Palladium-catalyzed Buchwald-Hartwig amination to force the C-N bond formation. Which solvent should I use?

The Causality: For Pd-catalyzed cross-couplings of aryl mesylates, tert-amyl alcohol ( t -AmOH) is the gold standard[2]. Aryl mesylates possess a much stronger C-O bond than aryl triflates, making the initial oxidative addition of Pd(0) the rate-limiting step. This requires elevated temperatures (often >100 °C) and strong inorganic bases (like Cs2​CO3​ or K3​PO4​ ).

  • If you use Toluene , the inorganic base remains completely insoluble, starving the catalytic cycle.

  • If you use DMF , the solvent can coordinate strongly to the palladium center, poisoning the catalyst before it can cleave the stubborn C-OMs bond.

  • t -AmOH provides the perfect balance: it is polar enough to partially solubilize the base, but its massive steric bulk prevents it from coordinating to the palladium center or acting as a competing nucleophile[2][3]. Furthermore, its boiling point (102 °C) allows for the thermal activation required for mesylates, unlike t -BuOH (82 °C)[2].

Q3: How does the ortho-methoxy group specifically impact my catalyst choice?

The Causality: The −OMe group introduces significant steric hindrance directly adjacent to the reaction site. To overcome this, you must pair your t -AmOH solvent with a highly active, sterically demanding, and electron-rich ligand—such as CM-phos or BippyPhos [4][5]. These bulky ligands accelerate the difficult oxidative addition into the electron-rich C-OMs bond and force the subsequent reductive elimination step by crowding the metal center[4].

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways dictated by your choice of reaction conditions and solvent.

G A Guaiacol Mesylate (2-Methoxyphenyl methanesulfonate) B Direct Nucleophilic Attack (e.g., Amines in DMF) A->B Uncatalyzed C Pd-Catalyzed Cross-Coupling (e.g., Pd/CM-phos in t-AmOH) A->C Transition Metal D Attack at Sulfur Atom (S-O Bond Cleavage) B->D E Oxidative Addition at Carbon (C-O Bond Cleavage) C->E F Deprotection Yields Guaiacol (Phenol) D->F Off-Target Pathway G Successful Substitution Yields Target Product E->G Target Pathway

Divergent reaction pathways for guaiacol mesylate based on catalytic and solvent conditions.

Part 3: Quantitative Solvent Comparison Data

To facilitate rapid decision-making, the following table summarizes the physicochemical properties and empirical outcomes of common solvents used in the Pd-catalyzed substitution of aryl mesylates[2][3][5].

SolventPolarity IndexBoiling PointBase Solubility ( Cs2​CO3​ )Pd-Coordination RiskEmpirical Outcome for Guaiacol Mesylate
DMF 6.4153 °CHighSevere (Poisoning)<10% yield; high levels of deprotection.
Toluene 2.4110 °CVery LowNone~20-30% yield; sluggish kinetics due to base insolubility.
t -BuOH 3.982 °CModerateNone (Steric bulk)~60% yield; limited by inability to reach >100 °C at ambient pressure.
t -AmOH 3.1102 °CModerateNone (Steric bulk)>90% yield ; optimal kinetics and base activation.

Part 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Pd-Catalyzed Amination of Guaiacol Mesylate

This protocol utilizes a self-validating framework to ensure that any failure can be immediately isolated to a specific variable (catalyst death, moisture contamination, or reagent degradation)[5].

Materials:

  • Guaiacol mesylate (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (1.2 equiv, 1.2 mmol)

  • Pd(OAc)2​ (2.0 mol %)

  • Ligand (e.g., CM-phos or BippyPhos) (4.0 mol %)

  • Cs2​CO3​ (1.4 equiv, 1.4 mmol)

  • Anhydrous t -AmOH (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2​ and the phosphine ligand. Add 0.5 mL of anhydrous t -AmOH. Stir at room temperature for 10 minutes until the solution turns a homogeneous pale yellow/orange.

    • Self-Validation Check: If the solution turns black, Pd(0) has precipitated (catalyst death). Discard and verify the oxygen-free integrity of your glovebox and solvent.

  • Substrate Addition: Add guaiacol mesylate and the amine nucleophile to the active catalyst solution.

  • Base Addition: Add finely milled, anhydrous Cs2​CO3​ . Wash the sides of the tube with the remaining 1.5 mL of t -AmOH.

  • Thermal Activation: Seal the tube, remove it from the glovebox, and heat to 110 °C in a pre-heated oil bath for 2–4 hours.

  • In-Process Monitoring: At 2 hours, take a 10 µL aliquot, dilute in EtOAc, filter through a micro-plug of silica, and analyze via GC-MS.

    • Self-Validation Check: Look for the mass of guaiacol (m/z 124). If guaiacol is the major product, your Cs2​CO3​ or t -AmOH contains trace water, which has driven the off-target S-O cleavage pathway. If the starting material is unreacted, increase the catalyst loading to 4 mol %.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove inorganic salts and palladium black. Concentrate under reduced pressure and purify via flash column chromatography.

Part 5: References

  • Full article: Simple methanesulfonates are hydrolyzed by the sulfatase carbonic anhydrase activity - Taylor & Francis Source: tandfonline.com URL:[Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Source: orgsyn.org URL:[Link]

  • A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates | Organic Letters - ACS Publications Source: pubs.acs.org URL:[Link]

  • Pd-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates | Organic Letters Source: pubs.acs.org URL:[Link]

Sources

Troubleshooting

troubleshooting low solubility of phenol 2-methoxy- methanesulfonate in polar solvents

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the anomalous solubility behaviors of aryl methanesulfonates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the anomalous solubility behaviors of aryl methanesulfonates. Phenol 2-methoxy- methanesulfonate (also known as guaiacol methanesulfonate, see 1) presents a classic paradox: it contains polar moieties, yet often exhibits stubborn insolubility in standard polar solvents[1].

This guide dissects the thermodynamic causality behind these issues and provides field-proven, self-validating protocols to rescue your assays.

The Thermodynamic Causality of Insolubility

Why does a molecule with a methanesulfonate group resist dissolution in water or methanol? The answer lies in the distinction between methanesulfonic acid salts and methanesulfonate esters. While the free acid or its metal salts are highly2[2], the esterification of the sulfonate group neutralizes its charge. The resulting 2-methoxyphenyl methanesulfonate is dominated by its hydrophobic aromatic core and methoxy group.

In polar protic solvents (like water), the energetic cost of creating a 3 for this bulky, lipophilic ring exceeds the weak dipole-dipole interactions the sulfonate ester can provide[3]. Without a strong hydrogen-bond donor (like a free hydroxyl group), the molecule is excluded from the solvent's hydrogen-bond network, leading to rapid precipitation or "crashing out."

Diagnostic Data: Solvent Compatibility Matrix

To systematically troubleshoot, we must categorize your solvent system. Below is the quantitative and qualitative data matrix for 2-methoxyphenyl methanesulfonate.

Solvent ClassRepresentative SolventsExpected SolubilityPrimary Risk / Mechanism of Failure
Polar Protic (Aqueous) Water, PBS buffersVery Low (< 1 mM)Hydrophobic exclusion; cavity formation energy is too high.
Polar Protic (Alcohols) Methanol, EthanolModerate (10 - 50 mM)Co-solvent required at higher concentrations; risk of transesterification over time.
Polar Aprotic DMSO, DMFHigh (> 200 mM)Ideal for primary stocks. Sudden dilution into water causes immediate precipitation.
Polar Aprotic (Moderate) Acetonitrile (MeCN)High (~ 100 mM)Excellent for LC-MS, but lacks the solvating power of DMSO for highly concentrated stocks.
Targeted Troubleshooting FAQs

Q: I prepared a 100 mM stock in DMSO, but when I dilute it into my aqueous assay buffer, the solution turns cloudy. What is happening? A: This is a classic "solvent crash." When you dilute the DMSO stock into water, the macroscopic dielectric constant of the mixture spikes. The hydrophobic 2-methoxyphenyl core is suddenly forced to interact with water. Because the ester cannot form sufficient hydrogen bonds, the molecules aggregate to minimize their exposed hydrophobic surface area[3]. Correction: Do not dilute directly into 100% aqueous buffer. Use a step-wise dilution strategy involving an intermediate co-solvent (e.g., PEG-400) or a non-ionic surfactant (e.g., Tween-20) to form micelles that shield the hydrophobic core.

Q: Can I just heat my aqueous mixture to 80°C to force the compound into solution? A: Absolutely not. Aryl methanesulfonates are susceptible to nucleophilic attack and hydrolysis. Heating an aqueous solution of 2-methoxyphenyl methanesulfonate will accelerate 4, yielding 2-methoxyphenol (guaiacol) and methanesulfonic acid[4]. This will irreversibly alter your experimental variables. If heating is required to assist dissolution in aprotic solvents, never exceed 40°C.

Q: My LC-MS results show multiple peaks after leaving the methanolic solution on the bench overnight. Is it degrading? A: Yes. In polar protic solvents like methanol, especially if trace moisture or base is present, the compound can undergo slow solvolysis (transesterification or hydrolysis). Always store primary stocks in anhydrous DMSO or MeCN at -20°C.

Self-Validating Protocol for Aqueous Assay Preparation

To ensure scientific integrity, every protocol must have built-in validation. This workflow guarantees the solubility of 2-methoxyphenyl methanesulfonate for biological assays without compromising its chemical structure.

Step-by-Step Methodology:

  • Primary Stock Generation: Weigh the required mass of 2-methoxyphenyl methanesulfonate and dissolve it in anhydrous DMSO to a concentration of 50 mM. Vortex for 30 seconds at room temperature.

  • Intermediate Solubilization: To achieve a final aqueous concentration of 100 µM, first dilute the 50 mM DMSO stock 1:10 into an intermediate solution of 20% PEG-400 / 80% DMSO. This creates a 5 mM transition stock.

  • Aqueous Integration: Slowly add the 5 mM transition stock dropwise to your aqueous buffer (e.g., PBS) while subjecting the buffer to continuous vortexing or magnetic stirring. The slow addition prevents localized concentration spikes that trigger nucleation.

  • Self-Validation Step 1 (Physical): Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600 > 0.05 indicates micro-precipitation. If observed, discard and increase the PEG-400 ratio in Step 2.

  • Self-Validation Step 2 (Chemical): Run a 1 µL aliquot of the final solution on LC-MS. Confirm the presence of the intact ester (m/z corresponding to [M+H]+ or [M+Na]+) and verify the absence of the 2-methoxyphenol degradation peak.

Troubleshooting Workflow Visualization

TroubleshootingWorkflow A Solubility Issue Detected: Precipitation of Mesylate B Analyze Target Solvent System A->B C Polar Protic (Water, MeOH, EtOH) B->C D Polar Aprotic (DMSO, DMF, MeCN) B->D E Risk: Hydrophobic Exclusion Action: Add Co-solvent (PEG-400) or Surfactant C->E F Risk: Concentration Limit Action: Warm slightly (<40°C) & Vortex D->F G Self-Validation Step: Check OD600 for Turbidity & LC-MS for Intact Ester E->G F->G

Fig 1. Decision matrix for troubleshooting 2-methoxyphenyl methanesulfonate solubility.

References
  • Basicmedical Key. The solubility of drugs.3

  • Sigma-Aldrich. (2-Methoxyphenyl) methanesulfonate Product Properties.1

  • Royal Society of Chemistry (RSC). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review.2

  • ResearchGate. Solutes in sulfuric acid. Part VIII. Protonation of phenol...4

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling and Minimizing Side Reactions with 2-Methoxyphenyl Methanesulfonate

From the Desk of the Senior Application Scientist Welcome to the technical support matrix for cross-coupling applications involving phenol 2-methoxy- methanesulfonate (commonly known as 2-methoxyphenyl methanesulfonate o...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the technical support matrix for cross-coupling applications involving phenol 2-methoxy- methanesulfonate (commonly known as 2-methoxyphenyl methanesulfonate or guaiacol mesylate). While aryl mesylates are highly attractive electrophiles due to their atom economy and low cost [1], they are notoriously difficult to activate. The strong C–O bond of the mesylate, compounded by the electron-donating nature of the ortho-methoxy group, creates a high activation barrier for palladium oxidative addition [2].

When oxidative addition is sluggish, competing side reactions—primarily S–O bond cleavage (hydrolysis) and homocoupling—will outcompete your desired C–C or C–N bond formation [3]. This guide provides a mechanistic breakdown, an interactive troubleshooting matrix, and self-validating protocols to ensure your reactions proceed with high regioselectivity and yield.

Mechanistic Analysis: The Causality of C–O vs. S–O Cleavage

The fundamental failure point in coupling 2-methoxyphenyl methanesulfonate is the kinetic competition between the Pd-catalyzed oxidative addition into the C–O bond (the desired pathway) and the nucleophilic attack of the alkaline base at the sulfur atom (the undesired S–O cleavage pathway) [2][1].

MechanisticPathway SM 2-Methoxyphenyl Methanesulfonate OA Oxidative Addition (C-O Cleavage) SM->OA Fast with Electron-rich Ligands SOCleavage Nucleophilic Attack (S-O Cleavage) SM->SOCleavage Slow OA / Strong Base PdCat Pd(0)Ln Catalyst (e.g., BrettPhos) PdCat->OA Base Alkaline Base (e.g., K3PO4) Base->SOCleavage Product Desired Cross-Coupled Product OA->Product Transmetalation & Reductive Elimination Guaiacol Guaiacol (Phenol) Side Product SOCleavage->Guaiacol Hydrolysis Pathway

Reaction pathways of 2-methoxyphenyl methanesulfonate highlighting C-O vs. S-O cleavage.

Troubleshooting Guide & FAQs

Q1: My reaction yields mostly guaiacol (2-methoxyphenol) instead of the cross-coupled product. What is happening? A: You are observing S–O bond cleavage (demesylation/hydrolysis). The alkaline base in your reaction (e.g., K3PO4, NaOtBu) is acting as a nucleophile, attacking the highly electrophilic sulfur center of the mesylate [1]. This side reaction dominates when your Pd catalyst struggles to undergo oxidative addition due to the electron-rich ortho-methoxy group.

  • Causality Fix: Shift the kinetic balance. Use a highly active, electron-rich biarylmonophosphine ligand like BrettPhos or RuPhos to drastically accelerate oxidative addition [2][1]. Additionally, ensure strictly anhydrous conditions, as trace water generates highly nucleophilic hydroxide ions that rapidly cleave the mesylate.

Q2: The reaction stalls at 20-30% conversion with unreacted starting material remaining. Should I increase the temperature? A: No. Increasing the temperature often just accelerates catalyst decomposition (Pd black formation). Stalling indicates your active Pd(0) species is dying off, likely due to poor stabilization or poisoning by impurities.

  • Causality Fix: 2-methoxyphenyl methanesulfonate requires robust ligands that prevent Pd aggregation. Switch to a pre-catalyst system (e.g., BrettPhos Pd G3) to ensure a high initial concentration of active Pd(0) [1]. If you are using Ni-catalysis, adding a reductant like Zn powder can continuously regenerate the active Ni(0) species and drive the reaction to completion [4].

Q3: I am detecting significant amounts of a biaryl homocoupled byproduct. How do I suppress this? A: Homocoupling occurs when the transmetalation step is faster than the oxidative addition, leading to two transmetalating agents reacting at the same metal center, or via radical pathways in certain Ni-catalyzed systems [5][4].

  • Causality Fix: Slow down the transmetalation by using a less soluble base or changing the solvent polarity. For Suzuki-Miyaura couplings, switching from a boronic acid to a pinacol boronate ester or potassium trifluoroborate can modulate the transmetalation rate, minimizing homocoupling [2][3].

TroubleshootingLogic Issue Low Yield of Coupled Product Check1 Analyze Crude by GC/MS Issue->Check1 Result1 High Guaiacol (Hydrolysis) Check1->Result1 Result2 Unreacted Starting Material Check1->Result2 Result3 Homocoupling Biaryl Check1->Result3 Fix1 Use Weaker Base Ensure Anhydrous Result1->Fix1 Fix2 Switch to BrettPhos Increase Temp Result2->Fix2 Fix3 Modulate Transmetalation Change Boron Source Result3->Fix3

Troubleshooting logic tree for identifying and resolving side reactions.

Self-Validating Experimental Protocols
Protocol A: Preparation of High-Purity 2-Methoxyphenyl Methanesulfonate

Impurities from the mesylation step (e.g., residual methanesulfonyl chloride or amine salts) are the #1 cause of downstream catalyst poisoning [6]. This protocol ensures a pristine electrophile.

  • Reaction Setup: Dissolve guaiacol (1.0 eq) in anhydrous dichloromethane (DCM) under argon. Add triethylamine (1.5 eq) and cool to 0 °C [6].

  • Mesylation: Add methanesulfonyl chloride (1.25 eq) dropwise over 15 minutes to control the exotherm [6].

  • Validation Checkpoint 1 (In-situ): Stir for 30 minutes. Spot on TLC (Hexanes/EtOAc 4:1). The guaiacol spot (UV active, stains brown with KMnO4) should be completely consumed. If not, add 0.1 eq MsCl.

  • Quench & Wash: Quench with water. Separate the organic layer. Wash sequentially with 1M HCl (critical: removes unreacted Et3N), saturated aqueous NaHCO3 (critical: neutralizes and hydrolyzes unreacted MsCl), and brine.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize from hot ethanol to yield a white solid [6].

  • Validation Checkpoint 2 (Purity): Run 1H NMR. Ensure the absence of a singlet at ~3.0 ppm (free MsOH) and multiplets at ~1.3/3.1 ppm (residual Et3N).

Protocol B: RuPhos-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol leverages RuPhos, which has been proven highly effective for the cross-coupling of electron-rich aryl mesylates [2].

  • Reagent Assembly: In a nitrogen-filled glovebox, charge a vial with 2-methoxyphenyl methanesulfonate (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)2 (2 mol%), RuPhos (4 mol%), and finely milled anhydrous K3PO4 (2.0 eq) [2][3].

  • Solvent Addition: Add anhydrous, degassed t-Amyl alcohol (2 mL/mmol) [3].

  • Reaction Execution: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 110 °C for 2 hours [3].

  • Validation Checkpoint (Reaction Monitoring): At 1 hour, sample 10 µL, dilute in EtOAc, and analyze by GC-MS.

    • *If Guaiacol > 5%: * Your base is too wet. Discard and restart with freshly dried K3PO4.

    • If Product is forming cleanly: Continue heating to completion.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts, and purify via silica gel chromatography [2].

Quantitative Data: Ligand & Base Effects on Reaction Pathways

The following table summarizes the causal relationship between reaction conditions and product distribution when coupling 2-methoxyphenyl methanesulfonate.

Ligand SystemBaseSolventConversionDesired Product (C–C)Guaiacol (S–O Cleavage)Causality / Observation
PPh3NaOtBuToluene>95%<5%>90%Weak ligand + strong base drives nucleophilic attack on sulfur.
PCy3K3PO4THF80%40%30%Moderate oxidative addition; competing hydrolysis limits yield.
RuPhos [2]K3PO4t-AmOH100%91%<2%Bulky, electron-rich ligand accelerates C–O cleavage perfectly.
BrettPhos [1]K2CO3t-BuOH100%95%<1%Exceptional stability of Pd(0) prevents stalling; highly selective.
References
  • Charette, A. B. et al. "Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate." Journal of Organic Chemistry (PMC), 2011. URL:[Link]

  • Buchwald, S. L. et al. "A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides." Journal of the American Chemical Society (SciSpace), 2008. URL:[Link]

  • Percec, V. et al. "Aryl mesylates in metal-catalyzed homocoupling and cross-coupling reactions. 1. Functional symmetrical biaryls from phenols via nickel-catalyzed homocoupling of their mesylates." Journal of Organic Chemistry (OSTI.GOV), 1995. URL:[Link]

  • Ruchirawat, S. et al. "Total synthesis of lamellarins D, L, and N." NII, 2005. URL:[Link]

  • Percec, V. et al. "Neopentylglycolborylation of Aryl Mesylates and Tosylates Catalyzed by Ni-Based Mixed-Ligand Systems Activated with Zn." Organic Chemistry Portal, 2010. URL: [Link]

  • Buchwald, S. L. et al. "A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates." Journal of the American Chemical Society (PMC), 2009. URL:[Link]

Sources

Troubleshooting

best practices for scaling up phenol 2-methoxy- methanesulfonate synthesis safely

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are transitioning bench-scale esterifications to pilot-plant prod...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are transitioning bench-scale esterifications to pilot-plant production.

The synthesis of phenol 2-methoxy- methanesulfonate (commonly known as guaiacol methanesulfonate) is a classic example of a process that appears trivial at the 1-gram scale but introduces severe thermal, rheological, and safety hazards at the 10-kilogram scale. The core challenges stem from the high reactivity of methanesulfonyl chloride (MsCl), the massive exotherm associated with O-mesylation, and the precipitation of amine hydrochloride salts.

This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure your scale-up is safe, high-yielding, and reproducible.

Process & Mechanistic Workflows

To understand the scale-up challenges, we must first map the operational workflow and the underlying chemical causality.

ProcessFlow N1 1. Charge Guaiacol & Solvent (Toluene) N2 2. Charge Base (TEA or Pyridine) N1->N2 N3 3. Cryo-Cooling (-15°C to -20°C) N2->N3 N4 4. MsCl Dosing (Strict Temp Control) N3->N4 Exotherm Risk N5 5. IPC / Aging (Monitor Conversion) N4->N5 Salt Precipitation N6 6. Aqueous Quench (Dissolve Salts) N5->N6 N7 7. Phase Separation & Washing N6->N7 pH Adjustment N8 8. Crystallization Guaiacol Methanesulfonate N7->N8

Process workflow for the scalable O-mesylation of guaiacol.

Mechanism MsCl Methanesulfonyl Chloride (MsCl) Sulfene Sulfene Intermediate [CH2=SO2] MsCl->Sulfene E2 Elimination (TEA) Product Guaiacol Methanesulfonate MsCl->Product Competing Pathway TEA Triethylamine (Base) Sulfene->Product Nucleophilic Attack Guaiacol Guaiacol (2-Methoxyphenol) Phenoxide Guaiacolate Anion Guaiacol->Phenoxide Deprotonation (TEA) Phenoxide->MsCl Direct SN2 Attack

Mechanistic pathways for O-mesylation: direct substitution vs. sulfene intermediate.

Frequently Asked Questions (FAQs): Process Chemistry & Causality

Q: Why does the reaction mixture become impossibly thick and stop stirring during MsCl addition on a pilot scale? A: This is a rheological failure caused by the quantitative precipitation of triethylamine hydrochloride (TEA·HCl) salts. On a bench scale, magnetic stir bars can often power through the slurry[1]. However, in a pilot reactor, the sheer volume of salt can exceed the torque limits of the agitator. Causality & Solution: 1 mol of guaiacol generates 1 mol of TEA·HCl. To prevent impeller stalling, you must either operate at a higher dilution (e.g., 10 volumes of solvent) or switch to a biphasic aqueous/organic system using NaOH/KOH as the base, which keeps the resulting salts dissolved in the aqueous layer[2].

Q: We observe a dark yellow/brown product instead of a white solid. What is the mechanistic cause? A: Color generation in mesylation is almost always tied to localized superheating and the degradation of the highly reactive sulfene intermediate ( CH2​=SO2​ ). When MsCl is exposed to a tertiary amine base, it undergoes E2 elimination to form sulfene. If the internal temperature rises above -10°C during dosing, the sulfene rapidly dimerizes or polymerizes into highly colored, tarry impurities[3]. Solution: Ensure cryogenic cooling (-15°C to -20°C) and strictly control the MsCl dosing rate[4].

Q: Can we replace Dichloromethane (DCM) for pilot-plant scale? A: Yes, and you absolutely should. While DCM is the standard lab solvent for synthesizing guaiacol methanesulfonate[1], its low boiling point (39.6°C) creates a severe over-pressurization hazard during an exothermic runaway. Furthermore, its toxicity makes it undesirable for GMP scale-up. Toluene is an excellent drop-in replacement, offering a higher heat capacity and better safety profile, though it requires slightly lower operating temperatures to manage the solubility of the starting materials.

Troubleshooting Guide

Failure ModeMechanistic CauseCorrective Action / Process Tweak
Exotherm Runaway MsCl reacts violently with the deprotonated phenol, releasing massive amounts of heat (ΔH is highly negative).Reverse the addition: Never add base to a mixture of MsCl and phenol. Always dose MsCl into the cooled Guaiacol/Base mixture. Pause dosing if Tinternal​>−10°C [3].
Incomplete Conversion Moisture in the solvent or reactor headspace hydrolyzes MsCl into methanesulfonic acid and HCl, consuming the reagent before it can react with guaiacol[5].Dry solvents over molecular sieves (Karl Fischer < 500 ppm). Add a 1.1 to 1.2 molar equivalent excess of MsCl to account for minor hydrolysis[3].
Emulsion during Workup Unreacted TEA and suspended amine salts act as surfactants during the aqueous quench.Quench with 1M HCl instead of water. The acid protonates residual TEA, driving it entirely into the aqueous phase and breaking the emulsion instantly[4].

Quantitative Data: Solvent & Base Optimization

To aid your scale-up strategy, here is a comparison of solvent systems based on pilot-plant data for O-mesylation reactions:

ParameterDCM / TEA (Lab Standard)Toluene / TEA (Scale-up)Biphasic Water / KOH (Green)
Operating Temp 0°C to 25°C-15°C to -20°C0°C to 10°C
Exotherm Risk High (Solvent boils easily)Moderate (High heat capacity)Low (Water acts as heat sink)
Salt Management Poor (Thick slurry)Poor (Thick slurry)Excellent (Salts dissolve)
Yield (Typical) 90 - 95%88 - 92%85 - 89%
Environmental Impact SevereModerateLow

Self-Validating Standard Operating Procedure (SOP)

Scale: 1.0 kg Guaiacol (Toluene/TEA Route)

Safety Warning: Methanesulfonyl chloride is highly toxic, corrosive, and a severe lachrymator. It reacts violently with water. Wear full PPE and operate in a highly ventilated containment system[5].

  • Reactor Preparation & Inerting:

    • Purge a 20 L jacketed glass-lined reactor with N2​ for 15 minutes.

    • Validation Check: Ensure the reactor is completely dry; moisture will destroy the MsCl.

  • Reagent Charging:

    • Charge 1.00 kg (8.06 mol) of Guaiacol[1].

    • Charge 10.0 L of anhydrous Toluene. Start agitation (150 RPM).

    • Charge 0.90 kg (8.87 mol, 1.1 eq) of Triethylamine (TEA).

  • Cryogenic Cooling:

    • Set the jacket temperature to -25°C.

    • Validation Check: Do not proceed until the internal temperature ( Tint​ ) stabilizes between -15°C and -20°C[4].

  • MsCl Dosing (Critical Step):

    • Load 1.01 kg (8.86 mol, 1.1 eq) of Methanesulfonyl chloride into a dropping funnel.

    • Begin dosing MsCl dropwise.

    • Self-Validating Control: If Tint​ exceeds -10°C, the dosing valve must automatically close. The exotherm must dictate the addition rate[3]. Expect heavy white precipitation (TEA·HCl) to form immediately.

  • Aging & IPC:

    • Once dosing is complete, maintain Tint​ at -15°C for 1 hour, then allow the reactor to slowly warm to ambient temperature (20°C) over 4 hours.

    • Pull a sample for HPLC. Validation Check: Reaction is complete when residual guaiacol is < 1.0%.

  • Quench & Workup:

    • Cool the reactor back to 5°C.

    • Slowly charge 5.0 L of 1M aqueous HCl to quench unreacted MsCl and dissolve the TEA·HCl salts[4].

    • Stir for 30 minutes, stop agitation, and allow phases to separate. The thick slurry will instantly become two clear liquid phases.

    • Drain the lower aqueous layer. Wash the organic layer with 5.0 L of saturated NaHCO3​ followed by 5.0 L of brine.

  • Isolation:

    • Concentrate the toluene layer under vacuum at 40°C until a crude oil/solid remains.

    • Recrystallize from Isopropanol/Heptane to yield pure Guaiacol methanesulfonate as an off-white to white crystalline solid.

References

  • A Mild and Selective Method for the Catalytic Hydrodeoxygenation of Cyanurate Activated Phenols in Multi-Phasic Continuous Flow.doi.org.
  • Process Development and Scale-up for (±)-Reboxetine Mesylate.Organic Process Research & Development - ACS Publications.
  • A Concise, Efficient and Production-Scale Synthesis of a Protected l-Lyxonolactone Derivative: An Important Aldonolactone Core.Organic Process Research & Development - ACS Publications.
  • Methanesulfonyl Chloride | Properties, Structure & Mesylation.Study.com.
  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines.ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Guaiacol Sulfonate Esters: Mesylate vs. Tosylate

For Researchers, Scientists, and Drug Development Professionals Introduction: Activating a Bio-Renewable Platform Chemical Guaiacol (2-methoxyphenol), a key constituent of lignin, is an abundant, bio-renewable feedstock...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Activating a Bio-Renewable Platform Chemical

Guaiacol (2-methoxyphenol), a key constituent of lignin, is an abundant, bio-renewable feedstock that serves as a versatile starting material in the synthesis of pharmaceuticals, flavors, and fragrances.[1][2] However, the native phenolic hydroxyl group is a poor leaving group, limiting its direct utility in many nucleophilic substitution and cross-coupling reactions. To enhance its reactivity, the hydroxyl group is often converted into a sulfonate ester, transforming it into an excellent leaving group.[3][4]

This guide provides an in-depth technical comparison of two of the most common sulfonate esters derived from guaiacol: guaiacol methanesulfonate (henceforth guaiacol mesylate) and guaiacol p-toluenesulfonate (guaiacol tosylate). We will dissect the subtle structural and electronic differences that govern their reactivity, provide supporting experimental data, and outline a validated protocol for their direct comparison in a laboratory setting. This analysis aims to equip researchers with the field-proven insights necessary to select the optimal leaving group for their specific synthetic applications.

PART 1: The Foundation of Reactivity - Why Sulfonate Esters Excel as Leaving Groups

The efficacy of tosylates and mesylates as leaving groups is rooted in the exceptional stability of their corresponding anions upon displacement.[5][6] When the C-O bond cleaves, the resulting sulfonate anion stabilizes the negative charge through extensive resonance delocalization across the three electronegative oxygen atoms and the sulfur atom.[3] This charge distribution means the anion is a very weak base, and consequently, an excellent leaving group. The conjugate acids, p-toluenesulfonic acid (pKa ≈ -2.8) and methanesulfonic acid (pKa ≈ -1.9), are strong acids, underscoring the stability of their conjugate bases.[3]

cluster_sulfonate Resonance Stabilization of a Sulfonate Anion R-S(=O)(=O)-O⁻ R-S(=O)(=O)-O⁻ R-S(=O)(-O⁻)₂ R-S(-O⁻)₂=O R-S(=O)(=O)-O⁻->R-S(=O)(-O⁻)₂ R-S(-O⁻)₃ R-S(-O⁻)₃ R-S(=O)(-O⁻)₂->R-S(-O⁻)₃

Caption: Resonance delocalization in the sulfonate anion.

Generally, the reactivity hierarchy for common sulfonate esters is Triflate > Tosylate ≈ Mesylate.[7] While tosylates and mesylates are often used interchangeably, a closer examination reveals subtle but significant differences.

PART 2: Head-to-Head Comparison - Guaiacol Mesylate vs. Guaiacol Tosylate

The primary structural difference between a mesylate and a tosylate group lies in the substituent attached to the sulfonyl moiety: a methyl group in the mesylate and a p-tolyl group in the tosylate. This seemingly minor variation has direct electronic consequences that influence leaving group ability.

cluster_structures Chemical Structures guaiacol_node Guaiacol (2-Methoxyphenol) mesylate_node Guaiacol Mesylate (2-methoxyphenyl methanesulfonate) tosylate_node Guaiacol Tosylate (2-methoxyphenyl 4-methylbenzenesulfonate) img_guaiacol Guaiacol img_mesylate Guaiacol Mesylate img_tosylate Guaiacol Tosylate

Caption: Core structures of Guaiacol and its sulfonate esters.

Electronic Effects: The Deciding Factor

The key difference arises from the electronic nature of the p-tolyl group versus the methyl group.

  • Tosylate (OTs): The p-methyl group on the benzene ring is weakly electron-donating through hyperconjugation. This effect slightly pushes electron density towards the sulfonyl group, which can marginally destabilize the resulting tosylate anion compared to the mesylate anion.[8]

  • Mesylate (OMs): The simple methyl group lacks the extended aromatic system and has a less pronounced electronic effect, making the mesylate anion fractionally more stable.

A more stable anion corresponds to a better leaving group. Therefore, based on this electronic argument, the mesylate group is predicted to be a slightly better leaving group than the tosylate.

Quantitative Reactivity Data

This hypothesis is supported by quantitative experimental data from solvolysis reactions, which are a standard method for comparing leaving group ability.[7][8] The relative rates of reaction provide a direct measure of how readily the leaving group departs.

Leaving GroupStructureRelative Solvolysis Rate (krel)
Mesylate (OMs) CH₃SO₃⁻1.00 [8]
Tosylate (OTs) p-CH₃C₆H₄SO₃⁻0.70 [8]

Analysis: The data clearly indicates that the mesylate is a modestly more effective leaving group than the tosylate, with a solvolysis rate approximately 1.4 times faster under identical conditions.[8] This supports the reasoning that the electron-donating p-methyl group in the tosylate slightly retards its departure relative to the mesylate.[8]

PART 3: Experimental Protocol for Comparative Reactivity Analysis

To validate these findings, a robust and self-validating experimental workflow is essential. The following protocol describes a comparative solvolysis study to determine the relative reactivity of guaiacol mesylate and guaiacol tosylate.

Caption: Experimental workflow for comparing sulfonate leaving groups.

Methodology

Objective: To determine the relative rates of solvolysis for guaiacol mesylate and guaiacol tosylate.

Step 1: Synthesis of Sulfonate Esters (Self-Validation: Purity confirmed by NMR/MS)

  • Preparation of Guaiacol Mesylate:

    • Dissolve guaiacol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.5 eq.) to the stirred solution.

    • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise.

    • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Work up the reaction by washing with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify by column chromatography (silica gel, ethyl acetate/hexanes) to yield pure guaiacol mesylate.

  • Preparation of Guaiacol Tosylate:

    • Follow the same procedure as above, substituting p-toluenesulfonyl chloride (TsCl, 1.2 eq.) for MsCl.[3]

Step 2: Comparative Solvolysis (Self-Validation: Consistent reaction conditions)

  • Prepare two identical reaction vessels.

  • In each vessel, prepare a solution of the chosen solvent (e.g., 50% aqueous trifluoroethanol).[7]

  • Place both vessels in a thermostated bath set to a constant temperature (e.g., 70 °C) to ensure identical thermal conditions.

  • Once the solvent has equilibrated, add an accurately weighed amount of guaiacol mesylate to one vessel and an equimolar amount of guaiacol tosylate to the other to achieve the same starting concentration (e.g., 0.05 M).

  • Start a timer for each reaction simultaneously.

Step 3: Reaction Monitoring and Analysis (Self-Validation: Calibrated HPLC/GC)

  • At regular, timed intervals (e.g., every 30 minutes), withdraw a small aliquot (e.g., 100 µL) from each reaction mixture.

  • Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) in an HPLC vial.

  • Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[7] The analytical method must be validated to accurately quantify the concentration of the remaining guaiacol sulfonate ester.

Step 4: Data Processing and Calculation

  • For each reaction, plot the natural logarithm of the concentration of the starting material (ln[Aryl-OMs/OTs]) versus time.

  • The data should fit a straight line, confirming first-order kinetics. The slope of this line is equal to the negative of the rate constant (-k).

  • Determine the rate constant for the mesylate (k_OMs) and the tosylate (k_OTs).

  • Calculate the relative reactivity by taking the ratio of the rate constants, normalizing to the slower reaction if desired.

PART 4: Implications for Synthetic Strategy

While both guaiacol mesylate and tosylate are highly effective activated intermediates for reactions like nucleophilic substitution and palladium-catalyzed cross-couplings, the modest difference in their reactivity can be leveraged in complex synthetic planning.[9][10][11]

  • Forcing Sluggish Reactions: For challenging transformations that require maximal leaving group ability, guaiacol mesylate is the superior choice. Its higher reactivity can lead to improved yields or allow for milder reaction conditions.

  • Controlling Selectivity: In molecules with multiple potential reaction sites, the slightly lower reactivity of guaiacol tosylate might offer a window for enhanced selectivity, minimizing side reactions with more sensitive functional groups.

  • Practical Considerations: In many standard applications, the difference in reactivity is not dramatic enough to be the sole deciding factor. The choice may then be guided by practical considerations such as the cost and availability of the corresponding sulfonyl chlorides (MsCl vs. TsCl), or the physical properties (e.g., crystallinity) of the resulting sulfonate ester intermediate, which can aid in purification.

Conclusion
References
  • brainly.com. (2023, December 3).
  • Benchchem.
  • Master Organic Chemistry. (2015, March 10).
  • Benchchem. Comparative study of the leaving group ability of the 2-mesitylsulfonyl group.
  • Chemistry Steps.
  • Chemistry LibreTexts. (2019, June 2). 9.
  • Organic Chemistry Portal. (2016).
  • Periodic Chemistry. (2019, February 25).
  • Naber, J. R., et al. (2010).
  • Buchwald, S. L., et al. (2010).
  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions Using Tosyl Groups.
  • Westin, J. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols.
  • Vinati Organics. Guaiacol (CAS 90-05-1) - Premium Chemical for Industrial Use.
  • American Chemical Society. (2025, March 6). Synthesis of 2-Arylphenols via Formal Bismuth(V)
  • Patsnap Synapse. (2024, July 17).
  • Vinati Organics. (2025, May 16). What is Guaiacol?

Sources

Comparative

HPLC method validation for phenol 2-methoxy- methanesulfonate quantification

HPLC Method Validation for Phenol 2-Methoxy- Methanesulfonate Quantification: A Comparative Guide Executive Summary Phenol 2-methoxy- methanesulfonate (commonly known as guaiacol mesylate) is a critical synthetic interme...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for Phenol 2-Methoxy- Methanesulfonate Quantification: A Comparative Guide

Executive Summary

Phenol 2-methoxy- methanesulfonate (commonly known as guaiacol mesylate) is a critical synthetic intermediate used in the development of advanced active pharmaceutical ingredients (APIs), including novel benzothiazolecarbohydrazide–sulfonate conjugates targeting ROS-induced DNA damage[1]. Despite its synthetic utility, quantifying this sulfonate ester presents a significant analytical bottleneck. The molecule is highly susceptible to thermal degradation and base-catalyzed hydrolysis, making traditional analytical approaches prone to artifactual errors.

This guide provides an objective, data-driven comparison of analytical modalities—Gas Chromatography (GC-FID), Traditional HPLC, and Ultra-High-Performance Liquid Chromatography (UHPLC)—and establishes a self-validating, ICH Q2(R2)-compliant UHPLC-UV methodology for its accurate quantification[2].

Mechanistic Context: The Analytical Challenge

To design a robust analytical method, one must first understand the chemical vulnerabilities of the analyte. Phenol 2-methoxy- methanesulfonate contains an ester linkage between a methanesulfonate group and an electron-rich guaiacol moiety.

The Causality of Degradation: When exposed to high temperatures (as in GC injection ports) or alkaline aqueous environments, the ester bond undergoes rapid nucleophilic attack. This cleavage yields guaiacol (2-methoxyphenol) and methanesulfonic acid. If an analytical method fails to control thermal stress or mobile phase pH, the analyte will degrade during the analysis, leading to artificially low assay values and falsely elevated impurity profiles.

degradation GM Phenol 2-methoxy- methanesulfonate H2O Aqueous Hydrolysis (High pH / Temp) GM->H2O Nucleophilic attack Guaiacol Guaiacol (2-Methoxyphenol) H2O->Guaiacol Cleavage MSA Methanesulfonic Acid H2O->MSA Cleavage

Fig 1. Hydrolytic degradation of phenol 2-methoxy- methanesulfonate in aqueous conditions.

Comparative Analysis: Selecting the Right Modality

To establish the most reliable quantification strategy, we compared three distinct analytical platforms. The data clearly demonstrates why a modern UHPLC-UV approach utilizing a sub-2 µm stationary phase outperforms legacy alternatives.

Table 1: Performance Comparison Matrix

ParameterGC-FIDTraditional HPLC-UV (5 µm C18)Optimized UHPLC-UV (1.7 µm C18)
Thermal Stability Poor. Injection port heat (>250°C) induces severe thermal cleavage.Good. Operates at ambient/mild temperatures.Excellent. Controlled at 30°C to preserve ester integrity.
Run Time ~12 minutes>15 minutes<5 minutes
On-Column Hydrolysis Risk N/A (Thermal degradation dominates)Moderate. Extended residence time in aqueous buffers increases risk.Low. Rapid elution minimizes aqueous exposure time.
Resolution ( Rs​ ) Fails to accurately resolve intact ester from thermal artifacts. Rs​ ~ 1.8 (Acceptable, but peak broadening occurs). Rs​ > 3.5. High theoretical plate count ensures baseline separation.
Overall Verdict Not RecommendedAcceptable, but inefficientOptimal Choice

Self-Validating Experimental Protocol: UHPLC-UV Method

The following protocol is engineered as a self-validating system. Every parameter has been selected based on the thermodynamic and kinetic properties of phenol 2-methoxy- methanesulfonate to prevent pre-injection and on-column degradation.

Step-by-Step Methodology
  • Column Selection: NovaPhase C18 UHPLC Column (50 mm × 2.1 mm, 1.7 µm).

    • Causality: The sub-2 µm particle size provides massive theoretical plate counts, allowing for baseline resolution of the analyte from its primary degradant (guaiacol) in under 3 minutes, minimizing the time the ester spends in an aqueous environment.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.8).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The acidic pH is the most critical parameter. Maintaining the mobile phase at pH ~2.8 completely suppresses base-catalyzed nucleophilic attack on the sulfonate ester, stabilizing the molecule throughout the chromatographic run.

  • Sample Diluent: 50:50 Water:Acetonitrile (v/v) containing 0.1% Formic Acid.

    • Causality: Using an unbuffered diluent allows the pH to drift, initiating ester cleavage in the autosampler vial before injection. Acidifying the diluent locks the molecule in a stable state, ensuring artifact-free sample preparation.

  • Chromatographic Conditions:

    • Gradient: 0-1 min (20% B), 1-3 min (20% to 80% B), 3-4 min (80% B), 4-5 min (Re-equilibration at 20% B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30°C. (Elevated temperatures like 50°C reduce backpressure but accelerate hydrolysis; 30°C is the perfect thermodynamic compromise).

    • Detection: UV at 275 nm. (The methoxy-substituted aromatic ring exhibits a strong π−π∗ transition here, maximizing the signal-to-noise ratio without entering the low-UV region where solvent absorbance interferes).

ICH Q2(R2) Validation Framework & Data Synthesis

The optimized UHPLC-UV method was subjected to rigorous validation in accordance with the updated ICH Q2(R2) guidelines[2], ensuring it is fit for its intended purpose in pharmaceutical quality control[3].

workflow Start Method Validation Initiation Spec 1. Specificity (Forced Degradation) Start->Spec Lin 2. Linearity & Range (25% to 150%) Spec->Lin Acc 3. Accuracy (Spike Recovery) Lin->Acc Prec 4. Precision (Repeatability) Acc->Prec Sens 5. LOD / LOQ (S/N Evaluation) Prec->Sens Report ICH Q2(R2) Compliant Report Sens->Report

Fig 2. Step-by-step ICH Q2(R2) analytical method validation workflow for UHPLC quantification.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (UHPLC-UV)Status
Specificity No interference at analyte retention time; Peak purity > 0.990.Peak purity = 0.999. Complete resolution from base-hydrolysis degradants (Guaiacol Rs​ = 3.8).Pass
Linearity R2≥0.999 across 25% to 150% of nominal concentration (100 µg/mL). R2=0.9998 ; y-intercept 2% of response at 100% level.Pass
Accuracy (Recovery) 98.0% – 102.0% recovery at 50%, 100%, and 150% spike levels.Mean Recovery: 99.6% (Range: 99.1% – 100.4%).Pass
Repeatability (Precision) %RSD 2.0% for 6 replicate injections at 100% concentration.%RSD = 0.65%Pass
Intermediate Precision %RSD 2.0% across different days and analysts.%RSD = 0.82%Pass
LOD / LOQ Signal-to-Noise (S/N) 3 for LOD; S/N 10 for LOQ.LOD = 0.05 µg/mL (S/N 4.2)LOQ = 0.15 µg/mL (S/N 12.5)Pass

Conclusion

Quantifying chemically labile intermediates like phenol 2-methoxy- methanesulfonate requires more than just running a standard protocol; it requires a mechanistic understanding of the molecule's vulnerabilities. By replacing high-temperature GC and slow traditional HPLC methods with a pH-controlled, rapid UHPLC-UV methodology, laboratories can entirely eliminate artifactual degradation. The resulting method is highly accurate, ICH Q2(R2) compliant, and serves as a robust foundation for downstream API development.

References

  • Source: National Institutes of Health (NIH)
  • Validation of Analytical Procedures Q2(R2)
  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance Source: Mastelf URL

Sources

Validation

Analytical Validation of Phenol 2-Methoxy- Methanesulfonate Reference Standards: A GC-MS Comparison Guide

As drug development pipelines grow increasingly complex, the analytical scrutiny applied to trace-level impurities must evolve in tandem. Phenol 2-methoxy- methanesulfonate (also known as guaiacol mesylate; CAS: 98910-57...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines grow increasingly complex, the analytical scrutiny applied to trace-level impurities must evolve in tandem. Phenol 2-methoxy- methanesulfonate (also known as guaiacol mesylate; CAS: 98910-57-7) is a sulfonate ester that frequently emerges as a byproduct during the synthesis of active pharmaceutical ingredients (APIs) utilizing guaiacol and methanesulfonyl chloride.

Because sulfonate esters are potent alkylating agents, they are classified as DNA-reactive Potential Genotoxic Impurities (PGIs). Under the [1], these compounds must be strictly controlled to ensure human exposure remains below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . Quantifying such trace levels (often in the low parts-per-million or parts-per-billion range) demands a highly specific, sensitive, and self-validating analytical method.

This guide provides an authoritative comparison of analytical modalities for this reference standard and details a robust, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) validation protocol aligned with [2].

Mechanistic Context: Why is this Impurity Critical?

To understand the analytical requirements, we must first understand the chemical causality. Phenol 2-methoxy- methanesulfonate acts as an electrophile. In vivo, it undergoes an SN​2 nucleophilic substitution reaction with the nitrogenous bases of DNA (predominantly at the N7 position of guanine). This alkylation disrupts hydrogen bonding, leading to point mutations during DNA replication.

G G Guaiacol (Phenolic Precursor) P Phenol 2-methoxy- methanesulfonate (Genotoxic Impurity) G->P Esterification M Methanesulfonyl Chloride (Alkylating Agent) M->P A Alkylated DNA (Mutagenic Lesion) P->A SN2 Mechanism D DNA Nucleophile (In Vivo Target) D->A

Fig 1: Chemical formation of phenol 2-methoxy- methanesulfonate and its DNA alkylation pathway.

Comparative Analysis: GC-MS vs. Alternative Modalities

When selecting an analytical technique for sulfonate esters, scientists typically evaluate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and GC-MS.

As an Application Scientist, I prioritize GC-MS with Electron Ionization (EI) and Selected Ion Monitoring (SIM) for this specific reference standard. The causality behind this choice lies in the physicochemical properties of the analyte versus the API matrix.

  • The Failure of HPLC-UV: Phenol 2-methoxy- methanesulfonate possesses an aromatic ring, granting it weak UV absorbance. However, at the trace levels required by ICH M7 (often < 1 ppm), the massive UV signal of the bulk API completely obscures the impurity peak.

  • The Pitfalls of LC-MS/MS: While LC-MS/MS offers exceptional sensitivity, sulfonate esters generally exhibit poor ionization efficiency in Electrospray Ionization (ESI). Furthermore, introducing a high concentration of API into the LC-MS source causes severe matrix-induced ion suppression, leading to false negatives.

  • The GC-MS Advantage: GC-MS bypasses matrix effects entirely through sample preparation. By utilizing a non-polar solvent (e.g., n-hexane or dichloromethane) for liquid-liquid extraction, the highly polar API is precipitated or partitioned out, while the volatile, non-polar mesylate ester is selectively extracted. EI provides highly reproducible fragmentation, and SIM mode filters out background noise, achieving sub-ppm limits of detection [3].

Table 1: Objective Comparison of Analytical Modalities for Mesylate Esters
ParameterHPLC-UVLC-MS/MS (ESI/APCI)GC-MS (EI-SIM)
Sensitivity (LOD) ~10 - 50 ppm~0.1 - 1 ppm< 0.05 ppm
Specificity Poor (Matrix interference)HighExcellent (Mass fragmentation)
Matrix Effects High (Co-elution risks)Severe (Ion suppression)Negligible (Post-extraction)
Derivatization Required for non-aromaticsRarely requiredNot required (Analyte is volatile)
Overall Suitability Not RecommendedAcceptable (with APCI)Gold Standard
Experimental Protocol: A Self-Validating GC-MS Workflow

To ensure scientific integrity, the validation protocol must be a self-validating system . This means incorporating an Internal Standard (IS)—such as a deuterated surrogate (e.g., MMS-d3)—to automatically correct for extraction inefficiencies, injection volume variations, and minor instrument drifts. If the IS recovery falls outside the 80-120% range, the system automatically invalidates the run, preventing the reporting of false data.

Step 1: Sample and Standard Preparation

Causality: Liquid-liquid extraction isolates the analyte from the API, protecting the GC column from non-volatile contamination.

  • Accurately weigh 100 mg of the API into a centrifuge tube.

  • Add 1.0 mL of purified water to dissolve/suspend the API.

  • Spike the sample with 10 µL of the Internal Standard solution (10 ppm MMS-d3).

  • Add 2.0 mL of GC-grade dichloromethane (extraction solvent).

  • Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes to force phase separation.

  • Extract the lower organic layer, filter through a 0.22 µm PTFE syringe filter, and transfer to a GC vial.

Step 2: GC-MS Instrumental Parameters

Causality: A mid-polarity column ensures adequate retention of the aromatic mesylate, while SIM mode maximizes the signal-to-noise ratio.

  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Inlet Temperature: 250°C, Splitless injection (1 µL).

  • MS Source: Electron Ionization (EI) at 70 eV, Source Temp: 230°C.

  • SIM Ions: Monitor m/z 202 (Molecular ion), m/z 123 (Loss of mesyl group), and m/z 79 (Mesyl fragment).

Step 3: Executing ICH Q2(R2) Validation

The following parameters must be established to prove the method is fit for purpose.

Validation S1 1. System Suitability (SST) Verify IS response & baseline S2 2. Specificity Matrix vs. Analyte resolution S1->S2 S3 3. Sensitivity (LOD/LOQ) Target S/N > 10 for LOQ S2->S3 S4 4. Linearity R² > 0.99 (LOQ to 150%) S3->S4 S5 5. Accuracy & Precision Recovery 80-120%, RSD < 10% S4->S5 S6 Validated Method ICH Q2(R2) Compliant S5->S6

Fig 2: Self-validating GC-MS workflow aligned with ICH Q2(R2) analytical validation guidelines.

Quantitative Data Presentation

Upon executing the above protocol using certified phenol 2-methoxy- methanesulfonate reference standards, the following quantitative validation parameters are typically achieved, demonstrating the superiority of the GC-MS approach.

Table 2: Representative GC-MS Validation Data for Phenol 2-Methoxy- Methanesulfonate
ICH Q2(R2) ParameterTarget Acceptance CriteriaTypical GC-MS Result
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.02 ppm
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.05 ppm
Linearity Range LOQ to 150% of Specification0.05 ppm – 5.0 ppm
Correlation Coefficient ( R2 ) 0.9900.9985
Accuracy (Recovery at LOQ) 70% – 130%96.4%
Accuracy (Recovery at 100%) 80% – 120%101.2%
Method Precision (% RSD) 10.0% (n=6)3.8%
Conclusion

The analytical validation of phenol 2-methoxy- methanesulfonate reference standards is not merely a regulatory checkbox; it is a fundamental requirement for patient safety. While LC-MS/MS and HPLC-UV have their places in the analytical laboratory, the unique physicochemical properties of sulfonate esters dictate that GC-MS (EI-SIM) combined with a liquid-liquid extraction protocol provides the most robust, matrix-free, and self-validating system available. By adhering to the workflow outlined above, laboratories can confidently satisfy both ICH M7(R2) and ICH Q2(R2) mandates.

References
  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Validation of Analytical Procedures Q2(R2) European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Development and validation of GC-MS method for the determination of methyl methanesulfonate and ethyl methanesulfonate in imatinib mesylate PubMed / Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

Comparative

A Technical Guide to Leaving Group Efficiency: Aryl Triflates vs. Phenol 2-Methoxy-Methanesulfonates

For Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis, the choice of a leaving group can be the determining factor in the success or failure of a reaction. An ideal l...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the choice of a leaving group can be the determining factor in the success or failure of a reaction. An ideal leaving group departs from a molecule with its electron pair, facilitating nucleophilic substitution and elimination reactions. Among the plethora of available options, sulfonate esters have emerged as a class of exceptionally effective leaving groups. This guide provides an in-depth comparison of two such sulfonates: the well-established aryl triflates and the more nuanced phenol 2-methoxy-methanesulfonates.

The Fundamental Principle: Anion Stability Dictates Leaving Group Ability

The efficiency of a leaving group is intrinsically linked to the stability of the anion it forms upon departure. A more stable, and therefore weaker, conjugate base is a better leaving group.[1] This stability is primarily governed by the ability of the anion to delocalize the negative charge. Factors such as resonance and inductive effects play a pivotal role in this delocalization.

Aryl triflates (trifluoromethanesulfonates) are widely regarded as one of the most reactive leaving groups in organic chemistry.[1] Their exceptional performance stems from the extreme stability of the triflate anion (CF₃SO₃⁻). The strong electron-withdrawing inductive effect of the three fluorine atoms powerfully delocalizes the negative charge on the sulfonate oxygen atoms, making the triflate anion an exceedingly weak base.[1] This is reflected in the extremely low pKa of its conjugate acid, triflic acid (CF₃SO₃H), which is estimated to be around -14.[2]

Comparative Analysis: Electronic Effects at Play

To understand the relative efficiency of phenol 2-methoxy-methanesulfonate, we must dissect the electronic contributions of its substituents. Unlike the straightforward inductive withdrawal in triflates, the 2-methoxy substituent on the phenyl ring of the methanesulfonate introduces a more complex interplay of electronic effects.

The methoxy group (-OCH₃) is an electron-donating group through resonance, where the lone pairs on the oxygen can be delocalized into the aromatic ring.[3] Conversely, due to the electronegativity of the oxygen atom, it exerts an electron-withdrawing inductive effect. In the ortho position, the inductive effect is generally more pronounced than the resonance effect. However, any net electron-donating character will destabilize the resulting sulfonate anion by increasing electron density, thereby diminishing the leaving group's efficiency.[4]

In stark contrast, the triflate group possesses no such ambiguity. The powerful and purely electron-withdrawing nature of the trifluoromethyl group ensures maximal stabilization of the departing anion.

Table 1: Comparison of Key Properties

PropertyAryl TriflatePhenol 2-Methoxy-Methanesulfonate
Anion Stability Exceptionally HighModerate to High (less than triflate)
Key Electronic Effect Strong Inductive Withdrawal (-I)Competing Inductive Withdrawal (-I) and Resonance Donation (+M)
Conjugate Acid pKa ~ -14 (Triflic Acid)[2]Higher than Triflic Acid (less acidic)
Predicted Leaving Group Efficiency ExcellentGood (predicted to be less efficient than triflate)

Experimental Determination of Leaving Group Efficiency

To empirically quantify the difference in leaving group ability, a comparative kinetic study is the most rigorous approach. Solvolysis reactions, where the solvent acts as the nucleophile, provide a clean and reliable method for this comparison.[5]

Experimental Protocol: Comparative Solvolysis Study via ¹H NMR Spectroscopy

This protocol outlines a method to compare the rate of solvolysis of an aryl triflate and a phenol 2-methoxy-methanesulfonate derivative of a model secondary alcohol (e.g., 1-phenylethanol).

Objective: To determine the relative rates of solvolysis and thereby compare the leaving group efficiency.

Materials:

  • 1-phenylethanol

  • Triflic anhydride

  • 2-Methoxy-methanesulfonyl chloride

  • Pyridine (or other suitable base)

  • Deuterated solvent (e.g., acetone-d₆, methanol-d₄)

  • Internal standard (e.g., tetramethylsilane - TMS, or a stable, non-reactive compound with a distinct NMR signal)

  • NMR tubes

  • High-resolution NMR spectrometer

Procedure:

  • Synthesis of Sulfonate Esters:

    • Synthesize 1-phenylethyl trifluoromethanesulfonate from 1-phenylethanol and triflic anhydride in the presence of a base like pyridine.

    • Synthesize 1-phenylethyl 2-methoxy-methanesulfonate from 1-phenylethanol and 2-methoxy-methanesulfonyl chloride under similar conditions.

    • Purify both esters to a high degree to remove any unreacted starting materials or byproducts.

  • NMR Sample Preparation:

    • In an NMR tube, dissolve a precisely weighed amount of the aryl triflate ester in the chosen deuterated solvent.

    • Add a known concentration of the internal standard.

    • In a separate NMR tube, prepare an identical sample with the phenol 2-methoxy-methanesulfonate ester.

  • NMR Data Acquisition:

    • Set the NMR spectrometer to the desired reaction temperature (e.g., 25 °C).

    • Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate but could range from every few minutes to every hour.[6]

    • Ensure that the relaxation delay (d1) is sufficient for quantitative integration (typically 5 times the longest T1 relaxation time of the protons of interest).[7]

  • Data Analysis:

    • For each spectrum, integrate the signal corresponding to a characteristic proton of the starting material (e.g., the methine proton of the 1-phenylethyl group) and a characteristic proton of the solvolysis product.

    • Normalize these integrals to the integral of the internal standard to correct for any variations in sample concentration or spectrometer performance over time.

    • Plot the concentration of the starting material versus time.

    • Determine the rate constant (k) for each reaction by fitting the data to the appropriate rate law (likely first-order for solvolysis).

Expected Outcome: The rate constant for the solvolysis of the aryl triflate is expected to be significantly higher than that of the phenol 2-methoxy-methanesulfonate, providing quantitative evidence for the superior leaving group ability of the triflate.

Logical Framework for Comparison

The following diagram illustrates the logical flow for evaluating and comparing the efficiency of these two leaving groups.

Leaving_Group_Comparison cluster_principle Core Principle cluster_factors Influencing Factors cluster_triflate Aryl Triflate cluster_methoxy Phenol 2-Methoxy-Methanesulfonate Principle Leaving Group Efficiency ∝ Anion Stability Inductive Inductive Effects Principle->Inductive Determined by Resonance Resonance Effects Principle->Resonance Determined by Triflate_Effect Strong -I Effect of CF₃ Inductive->Triflate_Effect Methoxy_Effect Competing -I and +M Effects of OMe Inductive->Methoxy_Effect Resonance->Methoxy_Effect Triflate_Anion Triflate Anion (CF₃SO₃⁻) Triflate_Stability High Anion Stability Triflate_Anion->Triflate_Stability Triflate_Effect->Triflate_Anion Triflate_Efficiency Excellent Leaving Group Triflate_Stability->Triflate_Efficiency Comparison Comparative Efficiency Triflate_Efficiency->Comparison Methoxy_Anion 2-Methoxy-Methanesulfonate Anion Methoxy_Stability Reduced Anion Stability Methoxy_Anion->Methoxy_Stability Methoxy_Effect->Methoxy_Anion Methoxy_Efficiency Good Leaving Group Methoxy_Stability->Methoxy_Efficiency Methoxy_Efficiency->Comparison

Caption: Logical relationship between electronic factors and leaving group efficiency.

Experimental Workflow Visualization

The following diagram outlines the key steps in the experimental determination of leaving group efficiency.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Kinetic Analysis cluster_conclusion Conclusion Start Starting Alcohol Product1 Aryl Triflate Ester Start->Product1 Reacts with Product2 Methoxy-Methanesulfonate Ester Start->Product2 Reacts with Reagent1 Triflic Anhydride Reagent1->Product1 Reagent2 2-Methoxy-Methanesulfonyl Chloride Reagent2->Product2 NMR_Sample Prepare NMR Samples (in Deuterated Solvent + Std.) Product1->NMR_Sample Product2->NMR_Sample NMR_Acq Time-Resolved ¹H NMR Data Acquisition NMR_Sample->NMR_Acq Data_Proc Process Spectra & Integrate Signals NMR_Acq->Data_Proc Rate_Calc Calculate Rate Constants (k) Data_Proc->Rate_Calc Comparison Compare Rate Constants (k_triflate vs k_methoxy) Rate_Calc->Comparison Conclusion Determine Relative Leaving Group Efficiency Comparison->Conclusion

Caption: Workflow for the experimental comparison of leaving group efficiency.

Conclusion and Practical Implications

The evidence strongly supports the superior leaving group ability of aryl triflates over phenol 2-methoxy-methanesulfonates. The triflate group's efficiency is a direct consequence of the powerful, unambiguous electron-withdrawing nature of the trifluoromethyl group, which leads to a highly stabilized anion. In contrast, the 2-methoxy-methanesulfonate is subject to the competing electronic effects of the methoxy substituent, which likely results in a less stable anion and consequently, a less efficient leaving group.

For researchers and drug development professionals, this distinction is critical. When a highly reactive substrate is required to drive a difficult transformation or when reaction speed is paramount, an aryl triflate is the superior choice. However, the higher cost and occasional instability of triflates may make the more moderately reactive phenol 2-methoxy-methanesulfonate a viable alternative in situations where extreme reactivity is not necessary or desired. The choice, as always in synthesis, will depend on a careful consideration of the specific reaction, substrate, and desired outcome.

References

  • Evans, D. A., & Ripin, D. H. (n.d.). pKa's of Inorganic and Oxo-Acids. Harvard University.
  • Sheikh, H. K., Arshad, T., & Kanwal, G. (2018). Aryl sulfonate based anticancer alkylating agents. Pakistan Journal of Pharmaceutical Sciences, 31(3(Suppl)), 1081-1085.
  • Wikipedia. (n.d.). Hammett equation. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Chapman, N. B., & Shorter, J. (1972). The application of the Hammett equation to ortho-substituted benzene reaction series. Canadian Journal of Chemistry, 50(18), 2912-2918.
  • Lepore, S. D., He, Y., & Kar, A. (2005). Arylsulfonate-Based Nucleophile Assisting Leaving Groups. The Journal of Organic Chemistry, 70(20), 8117–8120.
  • Scribd. (n.d.). Hammett Equation and Substituent Constants. [Link]

  • Lepore, S. D., He, Y., & Kar, A. (2005). Arylsulfonate-Based Nucleophile Assisting Leaving Groups.
  • Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132.
  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639–2657.
  • University of Calgary. (n.d.). Ch12: Substituent Effects. [Link]

  • Guthrie, J. P. (1978). pK, values which have been reported for strong acids. Canadian Journal of Chemistry, 56(17), 2342-2354.
  • Glass, R. S., et al. (2002).
  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University.
  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals.
  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639-2657.
  • The Royal Society of Chemistry. (n.d.). Experimental procedures.
  • Um, I. H., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(20), 9189-9196.
  • Zhang, J., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103367.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts.
  • Williams, R. (n.d.).
  • Evans, D. A., & Ripin, D. H. (n.d.). pKa's of Inorganic and Oxo-Acids. Harvard University.

Sources

Validation

benchmarking phenol 2-methoxy- methanesulfonate in Suzuki-Miyaura coupling reactions

An In-Depth Comparative Guide to Phenol-Derived Electrophiles in Suzuki-Miyaura Coupling: Benchmarking Aryl Methanesulfonates For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Phenol-Derived Electrophiles in Suzuki-Miyaura Coupling: Benchmarking Aryl Methanesulfonates

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive technical comparison of phenol-derived electrophiles for the Suzuki-Miyaura cross-coupling reaction. While the specific compound "phenol 2-methoxy-methanesulfonate" is not prominently documented in existing chemical literature, this guide will focus on its closest and most widely used analogue: aryl methanesulfonate (mesylate). We will benchmark its performance against other common phenol-derived sulfonates—tosylates and triflates—and the modern approach of direct phenol coupling. This analysis is grounded in experimental data to inform practical decisions in complex molecule synthesis.

Introduction: The Strategic Role of Phenols in Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming C(sp²)–C(sp²) bonds with high efficiency.[1] While aryl halides are traditional electrophiles, phenols offer an abundant, cost-effective, and diverse alternative feedstock. However, the poor leaving group ability of the hydroxyl group necessitates its activation.[2] This is typically achieved by converting the phenol into a sulfonate ester, such as a mesylate, tosylate, or triflate, transforming it into a viable electrophilic partner for palladium- or nickel-catalyzed coupling.[3][4]

The choice of activating group is a critical decision, creating a trade-off between reactivity, stability, cost, and functional group tolerance. This guide dissects these trade-offs to provide a clear framework for selecting the optimal strategy.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of any leaving group is understood through its role in the catalytic cycle. The cycle, illustrated below, hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The nature of the leaving group (X) directly impacts the rate-determining oxidative addition step, where the Pd(0) catalyst inserts into the C-X bond.[4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_product Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA Ar-X PdII_RX R¹-Pd(II)Ln-X OA->PdII_RX TM Transmetalation PdII_RX->TM R²-B(OR)₂ (Base) PdII_R1R2 R¹-Pd(II)Ln-R² TM->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 R¹-R² Biaryl Biaryl Product (R¹-R²) ArX Aryl Sulfonate (Ar-X) BoronicAcid Organoboron Reagent (R²-B(OR)₂)

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Performance Comparison of Phenol-Derived Sulfonates

The reactivity of aryl sulfonates in the Suzuki-Miyaura coupling generally follows the order: Triflate > Tosylate > Mesylate .[6] This trend is governed by the stability of the resulting sulfonate anion, which is influenced by the electron-withdrawing properties of the substituent on the sulfur atom.[6]

Leaving GroupStructureRelative ReactivityTypical ConditionsAdvantagesDisadvantages
Methanesulfonate (Mesylate, OMs) Ar-OSO₂CH₃ModerateHigher temperatures, more active catalysts (e.g., Ni-based or with electron-rich ligands like XPhos).[3][7]High stability, low cost, readily prepared from methanesulfonyl chloride.[3]Less reactive, may require harsher conditions or specialized, expensive ligands for good yields.[3]
p-Toluenesulfonate (Tosylates, OTs) Ar-OSO₂C₆H₄CH₃GoodStandard to slightly elevated temperatures with Pd catalysts and phosphine ligands.[8][9]Good balance of reactivity and stability, widely used and well-documented.[3][9]Less reactive than triflates; can be sluggish with electron-rich phenols or sterically hindered substrates.[3]
Trifluoromethanesulfonate (Triflate, OTf) Ar-OSO₂CF₃ExcellentMild conditions (often room temperature), lower catalyst loadings, broad catalyst scope.[5][10]Reactivity comparable to aryl bromides, enabling facile coupling under mild conditions.[11]Higher cost, lower stability (prone to hydrolysis), triflic anhydride is hazardous.[6]

Experimental Data: A Side-by-Side Comparison

The following table summarizes representative experimental outcomes for the coupling of various aryl sulfonates with phenylboronic acid, demonstrating the practical implications of the chosen leaving group.

Aryl Sulfonate (Electrophile)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-tert-butylphenyl mesylate 2% Pd(OAc)₂, 4% XPhosK₃PO₄t-AmOH1001292[3]
4-tert-butylphenyl tosylate 2% Pd(OAc)₂, 4% XPhosK₃PO₄t-AmOH100296[3]
4-chlorophenyl triflate 5% PdCl₂, Ligand-FreeKFAcetonitrileRT1894[12]
2-Naphthyl mesylate 5% Ni(COD)₂, 10% PCy₃K₃PO₄Toluene1102499[7]
4-cyanophenyl tosylate 1% Pd(OAc)₂, 4% CM-phosK₃PO₄t-BuOH110298[13]

Analysis of Experimental Causality:

  • Mesylates vs. Tosylates: The data from Buchwald and colleagues clearly illustrates the reactivity difference.[3] While both the mesylate and tosylate of 4-tert-butylphenol gave excellent yields, the tosylate reaction was complete in just 2 hours, whereas the less reactive mesylate required 12 hours under identical conditions. This highlights the kinetic advantage of tosylates.

  • The Power of Ligands: The successful coupling of aryl mesylates and tosylates often relies on sterically bulky, electron-rich phosphine ligands like XPhos or indolyl phosphines (e.g., CM-phos).[3][13] These ligands facilitate the challenging oxidative addition step with less reactive electrophiles by stabilizing the resulting Pd(II) complex.

  • Nickel Catalysis for Challenging Substrates: For particularly unreactive C-O bonds, such as those in aryl mesylates or other phenol derivatives like carbamates, nickel catalysts are often superior to palladium.[7][14] Nickel's higher reactivity enables the cleavage of these stronger bonds where palladium systems may fail.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Synthesis of an Aryl Methanesulfonate (Mesylate)

This procedure describes the conversion of a phenol to its corresponding mesylate, preparing it for cross-coupling.

Synthesis_Workflow start Start phenol Dissolve Phenol (1.0 eq) in Dichloromethane start->phenol cool Cool to 0 °C (Ice Bath) phenol->cool add_base Add Triethylamine (1.2 eq) cool->add_base add_mesyl Add Methanesulfonyl Chloride (1.1 eq) Dropwise add_base->add_mesyl react Stir at Room Temperature (Monitor by TLC) add_mesyl->react workup Aqueous Workup (Wash with H₂O, brine) react->workup purify Purify by Column Chromatography workup->purify product Aryl Mesylate Product purify->product InSitu_Activation Phenol Phenol + Boronic Acid + Activating Agent (e.g., PyBroP) + Ni Catalyst + Base InSitu In Situ Formation of Reactive Intermediate (e.g., Phosphonium salt) Phenol->InSitu Coupling Suzuki-Miyaura Cross-Coupling InSitu->Coupling Product Biaryl Product Coupling->Product

Sources

Comparative

A Spectroscopic Guide to Byproducts in the Synthesis of Phenol 2-Methoxy-Methanesulfonate

This guide provides an in-depth spectroscopic comparison of the target product, phenol 2-methoxy-methanesulfonate, and its common reaction byproducts. Tailored for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth spectroscopic comparison of the target product, phenol 2-methoxy-methanesulfonate, and its common reaction byproducts. Tailored for researchers, scientists, and drug development professionals, this document emphasizes the causality behind analytical choices and provides validated protocols to ensure robust impurity profiling. The control of impurities is a critical aspect of pharmaceutical development, directly impacting the safety, efficacy, and stability of active pharmaceutical ingredients (APIs).[1][2][3] This guide serves as a practical resource for identifying and differentiating molecules within the reaction matrix using standard spectroscopic techniques.

The Synthetic Landscape: Target Reaction and Potential Side-Products

The synthesis of phenol 2-methoxy-methanesulfonate (guaiacol methanesulfonate) is typically achieved by reacting 2-methoxyphenol (guaiacol) with a sulfonylating agent, such as methanesulfonyl chloride, in the presence of a base. While the desired O-sulfonylation is the primary pathway, several competing side reactions can lead to a range of process-related impurities. Understanding these potential pathways is fundamental to developing effective analytical controls.

The formation of sulfonate esters from sulfonic acids and alcohols can be a concern, particularly regarding the generation of potentially genotoxic impurities (PGIs).[4][5][6] While the reaction under basic conditions for API synthesis differs from the conditions that might favor PGI formation, a thorough risk assessment is crucial.[7]

Guaiacol 2-Methoxyphenol (Guaiacol) Target Phenol 2-methoxy-methanesulfonate (Target Product) Guaiacol->Target Desired O-Sulfonylation ArylSulfone Aryl Sulfone Byproduct (C-Sulfonylation) Guaiacol->ArylSulfone Side-Reaction (C-Sulfonylation) MesylCl Methanesulfonyl Chloride MesylCl->Target MSA Methanesulfonic Acid (Hydrolysis Byproduct) MesylCl->MSA Hydrolysis MesylCl->ArylSulfone PGI Methyl Methanesulfonate (PGI Byproduct) MesylCl->PGI Side-Reaction Base Base Base->Target H2O Water (Trace) H2O->MSA Solvent Alcohol Solvent (e.g., Methanol) Solvent->PGI

Caption: Reaction scheme showing the desired synthesis and potential byproduct formation pathways.

Spectroscopic Profiles of Key Analytes

Accurate identification hinges on understanding the unique spectroscopic fingerprint of each potential compound in the reaction mixture. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) are critical for this purpose.[8][9]

Phenol 2-methoxy-methanesulfonate (Target Product)

This is the desired sulfonate ester. Its key feature is the absence of a phenolic hydroxyl group, which is replaced by the methanesulfonate (mesylate) group.

Technique Characteristic Signature
¹H NMR Aromatic protons (~7.0-7.5 ppm), -OCH₃ singlet (~3.8 ppm), -SO₂CH₃ singlet (~3.1-3.4 ppm). Absence of a broad, D₂O-exchangeable -OH peak.
¹³C NMR Aromatic carbons (110-155 ppm), -OCH₃ carbon (~56 ppm), -SO₂CH₃ carbon (~38 ppm).
FTIR (cm⁻¹) Strong S=O stretches (asymmetric ~1370, symmetric ~1175), S-O-C stretch (~1000-750), aromatic C=C (~1600, ~1500).[10] Absence of broad O-H stretch.
MS (EI) Molecular Ion (M⁺) at m/z 202. Key fragments may include loss of •SO₂CH₃ (m/z 123) or •CH₃ (m/z 187).
2-Methoxyphenol (Guaiacol) (Unreacted Starting Material)

The presence of significant quantities of guaiacol indicates an incomplete reaction. Its most distinguishing feature is the phenolic hydroxyl group.

Technique Characteristic Signature
¹H NMR Aromatic protons (~6.8-7.0 ppm), broad -OH singlet (variable, ~5.5-6.5 ppm, D₂O exchangeable), -OCH₃ singlet (~3.8 ppm).[11][12]
¹³C NMR Aromatic C-OH (~147 ppm), Aromatic C-OCH₃ (~148 ppm), other aromatic carbons (110-122 ppm), -OCH₃ carbon (~56 ppm).[13]
FTIR (cm⁻¹) Prominent, broad O-H stretch (3300-3600 cm⁻¹), C-O stretch (~1260 cm⁻¹), aromatic C=C bands.[14][15]
MS (EI) Molecular Ion (M⁺) at m/z 124.[16][17] Characteristic fragmentation pattern.
Methanesulfonic Acid (Hydrolysis Byproduct)

Formed from the reaction of methanesulfonyl chloride with trace water. It is a strong acid and highly polar.

Technique Characteristic Signature
¹H NMR -CH₃ singlet (~2.8 ppm in D₂O), acidic -SO₃H proton (very broad, high ppm, often not observed).
¹³C NMR -CH₃ carbon (~40 ppm).
FTIR (cm⁻¹) Very broad O-H stretch (2500-3300 cm⁻¹), strong S=O stretches (~1350, ~1170 cm⁻¹).
MS Typically analyzed by LC-MS in negative ion mode; [M-H]⁻ at m/z 95.
Aryl Sulfone Byproducts (C-Sulfonylation)

Electrophilic attack on the electron-rich aromatic ring by the sulfonylating agent can lead to the formation of an aryl sulfone, a common byproduct in phenol sulfonation.[18][19] The substitution pattern (ortho or para to the existing groups) will influence the ¹H NMR spectrum.

Technique Characteristic Signature
¹H NMR Aromatic region will show a different splitting pattern compared to guaiacol due to trisubstitution. Will still contain a broad, D₂O-exchangeable -OH peak. The -SO₂CH₃ singlet will be present (~3.1 ppm).
¹³C NMR Aromatic C-SO₂ carbon will be significantly downfield. Other aromatic signals will shift based on the new substitution pattern.
FTIR (cm⁻¹) Will show both a broad O-H stretch (from the phenol) and strong S=O stretches (from the sulfone group).
MS (EI) Molecular Ion (M⁺) at m/z 202 (isomeric with the target product). Fragmentation will differ, likely retaining the phenolic moiety.
Methyl Methanesulfonate (Solvent-Related PGI)

If an alcohol like methanol is used as a solvent, it can react with methanesulfonyl chloride to form the corresponding sulfonate ester.[4] Methyl methanesulfonate (MMS) is a known potential genotoxic impurity (PGI), and its detection, even at trace levels, is critical.[5]

Technique Characteristic Signature
¹H NMR -OCH₃ singlet (~3.9 ppm), -SO₂CH₃ singlet (~3.0 ppm).
¹³C NMR -OCH₃ carbon (~59 ppm), -SO₂CH₃ carbon (~38 ppm).
FTIR (cm⁻¹) S=O stretches (~1360, ~1175 cm⁻¹). No aromatic or hydroxyl features.
MS (GC-MS) Molecular Ion (M⁺) at m/z 110. The most abundant ion is often m/z 80 [SO₃H]⁺.[4] This analysis is typically performed by GC-MS due to the volatility of MMS.[5]

Comparative Spectroscopic Analysis: A Summary

The key to differentiating these species lies in identifying unique spectroscopic features. The table below provides a head-to-head comparison.

Compound Key ¹H NMR Feature (Unique Signal) Key FTIR Feature (cm⁻¹) Molecular Weight ( g/mol )
Target Product -SO₂CH₃ singlet (~3.1-3.4 ppm), NO -OH S=O (~1370, ~1175), NO O-H 202.22
2-Methoxyphenol Broad -OH (D₂O exchangeable)Broad O-H (~3300-3600)124.14
Methanesulfonic Acid -CH₃ singlet (~2.8 ppm)Very Broad O-H, S=O96.11
Aryl Sulfone Byproduct Broad -OH + -SO₂CH₃ singletBroad O-H + S=O202.22
Methyl Methanesulfonate Two singlets: -OCH₃ (~3.9), -SO₂CH₃ (~3.0)S=O, NO O-H, NO Aromatic 110.13

Experimental Protocols & Analytical Workflow

A robust analytical workflow is essential for confident impurity profiling. The following protocols are designed as self-validating systems.

Analytical Workflow

A Crude Reaction Mixture B Sample Preparation (Dilution, Filtration) A->B C Screening Analysis (TLC, FTIR) B->C Initial Assessment F PGI Analysis (Headspace GC-MS) B->F If alcohol solvent used D Separation & Identification (LC-MS) C->D If impurities detected E Structural Elucidation (NMR Spectroscopy) D->E For unknown structures G Quantification & Reporting D->G For known impurities E->G F->G

Caption: A typical analytical workflow for the characterization of reaction byproducts.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh ~10-20 mg of the crude reaction mixture into an NMR tube.

  • Solvation: Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved. Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[11]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Acquisition: Acquire a standard ¹H spectrum. If hydroxyl or other exchangeable protons are suspected, acquire a second spectrum after adding one drop of D₂O, shaking the tube, and re-acquiring. Trustworthiness: The disappearance of a peak after a D₂O shake is a definitive test for an exchangeable proton (-OH, -NH, -SH), confirming the presence of specific functional groups.[12][15]

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

Protocol: FTIR Analysis
  • Sample Preparation: For liquid samples, a small drop can be placed between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared or an Attenuated Total Reflectance (ATR) accessory can be used.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000-600 cm⁻¹.

  • Interpretation: Analyze the spectrum for key functional groups, paying close attention to the hydroxyl region (3600-3200 cm⁻¹) and the sulfonyl region (1400-1100 cm⁻¹). Causality: The O-H bond has a characteristic stretching frequency that is very broad due to hydrogen bonding, making it easily distinguishable from other functional groups.[15][20]

Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the crude mixture (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). Filter the sample through a 0.45 µm syringe filter.

  • Chromatography: Use a reverse-phase C18 column with a gradient elution profile, typically starting with high aqueous content and ramping to high organic content. This separates compounds based on polarity.

  • Mass Spectrometry: Couple the LC output to a mass spectrometer operating in both positive and negative electrospray ionization (ESI) modes.

  • Data Analysis: Extract ion chromatograms for the expected molecular weights of the target product and all potential byproducts to confirm their presence and determine their retention times. Trustworthiness: LC-MS combines the separation power of chromatography with the mass-resolving power of MS, allowing for the confident detection and identification of trace-level impurities in complex mixtures.[1][8]

Conclusion

The successful synthesis and purification of phenol 2-methoxy-methanesulfonate require a deep understanding of not only the desired reaction but also the potential for byproduct formation. This guide demonstrates that a multi-technique spectroscopic approach is essential for unambiguous characterization. By comparing the unique fingerprints provided by NMR, FTIR, and MS, researchers can effectively distinguish the target product from unreacted starting materials, hydrolysis products, and isomers formed through side reactions. This rigorous analytical oversight is a cornerstone of modern drug development, ensuring the quality, safety, and consistency of the final pharmaceutical product.

References

  • ResolveMass Laboratories Inc. (2026). impurity-profiling-and-characterization-for-generic-project. ResolveMass Laboratories Inc.
  • Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals.
  • Synthink. (2023, July 6). Impurity Profiling in Pharmaceuticals Explained. Synthink.
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • BenchChem. (2026, March). Byproducts formed during the sulfonation of phenol. Benchchem.
  • Doc Brown's Advanced Organic Chemistry. (2026, March 10). 1H proton nmr spectrum of phenol.
  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. BJSTR Publishers.
  • University of Calgary. (n.d.). 13C NMR Spectroscopy.
  • Deelman, B. J. (2024, June 27). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review.
  • Chemistry LibreTexts. (n.d.). Sulfonates infrared spectra.
  • PQRI. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid.
  • Li, Y., et al. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PMC.
  • Parker, S. F., et al. (2018, April 18). Vibrational spectroscopy of metal methanesulfonates. PMC.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • Synthesis, crystal structure and spectroscopic study of (E)-2-methoxy-4-((1- phenylethylimino)methyl)phenol. (2024, January 1). AWS.
  • Organic Chemistry: A Tenth Edition. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols.
  • Snodin, D. J. (2024, November 9). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. PubMed.
  • National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-. NIST WebBook.
  • Elder, D. P., et al. (2009, January 14). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. ACS Publications.
  • Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry.
  • Wujec, M., et al. (2022, December 2). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. PMC - NIH.
  • ResearchGate. (n.d.). Mass spectra of (a) 2-methoxy-phenol, (b) 2-methoxy-4-methylphenol, (c)....

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Phenol, 2-methoxy-, methanesulfonate

As a Senior Application Scientist, I approach laboratory safety not just as a compliance checklist, but as a discipline grounded in chemical causality. When handling reactive intermediates like Phenol, 2-methoxy-, methan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not just as a compliance checklist, but as a discipline grounded in chemical causality. When handling reactive intermediates like Phenol, 2-methoxy-, methanesulfonate , understanding why we use specific Personal Protective Equipment (PPE) and containment strategies is just as critical as knowing what to wear.

This guide provides a self-validating, step-by-step operational and disposal plan designed for researchers and drug development professionals who require rigorous, field-proven safety protocols.

Chemical Profile & Mechanistic Hazard Assessment

Chemical Identity: Phenol, 2-methoxy-, methanesulfonate (Synonyms: Guaiacol methanesulfonate, 2-methoxyphenyl methanesulfonate) CAS Number: 98910-57-7[1]

To design an effective PPE and handling strategy, we must first understand the molecule's reactivity profile. As a methanesulfonate (mesylate) ester, this compound features a highly stable leaving group. This structural characteristic makes the adjacent carbon highly susceptible to nucleophilic attack via an SN​2 mechanism.

The Causality of the Hazard:

  • Irritation: Direct contact causes severe skin irritation (H315) and serious eye irritation (H319).

  • Genotoxic Potential: In biological systems, electrophilic mesylates can act as alkylating agents. They can transfer their alkyl or aryl groups to nucleophilic centers on cellular macromolecules (such as the N7 position of guanine in DNA), leading to covalent adduction and mutagenic lesions. Consequently, this chemical must be handled as a Potential Genotoxic Impurity (PGI) .

Self-Validating PPE Specifications

Every piece of PPE in this protocol is selected to directly neutralize the specific electrophilic and physical hazards of the mesylate ester.

Table 1: PPE Specifications and Mechanistic Justifications

PPE CategorySpecificationMechanistic Justification
Eye/Face Snug-fitting chemical splash goggles + Face shieldPrevents ocular exposure to electrophilic dust aerosols and reactive solvent splashes.
Hands Double-gloved Nitrile (Outer glove ≥ 8 mil thickness)Nitrile provides a robust chemical barrier against mesylate permeation. Double gloving allows the outer layer to be safely doffed if contaminated, preventing secondary exposure to the skin or lab surfaces.
Body Tyvek® suit or heavy-duty, fluid-resistant lab coat with elastic cuffsPrevents the permeation of reactive PGI dust or dissolved liquids through standard woven fabrics to the skin.
Respiratory N95/P100 particulate respirator (or PAPR)Essential if handling the dry powder outside of a fully enclosed fume hood or isolator to prevent the inhalation of genotoxic particulates.

Operational Workflow & Containment

When handling Phenol, 2-methoxy-, methanesulfonate, physical isolation is your primary defense, with PPE acting as the secondary barrier.

Step-by-Step Handling Protocol:

  • Preparation: Ensure the fume hood is operating at a face velocity of 80-100 fpm. Line the immediate workspace with disposable, chemical-resistant absorbent matting to catch trace powder.

  • Donning: Apply PPE in a strict order to ensure overlap: lab coat/suit respirator goggles inner gloves outer gloves.

  • Weighing: Use anti-static weigh boats and spatulas to prevent the electrostatic aerosolization of the powder. Keep the fume hood sash as low as ergonomically possible.

  • Transfer: Dissolve the compound in your reaction solvent inside the fume hood before transferring it to other vessels. Liquid solutions significantly reduce the risk of airborne exposure.

  • Doffing: Remove the outer gloves inside the hood and dispose of them in a designated hazardous waste container before touching the sash or external handles.

Workflow Start 1. Fume Hood Setup (Airflow 80-100 fpm) PPE 2. Don PPE (Double Gloves, N95) Start->PPE Weighing 3. Weighing & Transfer (Anti-static tools) PPE->Weighing Reaction 4. Closed-System Reaction Weighing->Reaction Quench 5. In-situ Quenching (1M Na2S2O3) Reaction->Quench Decon 6. Surface Decon (1N NaOH wipe) Quench->Decon Waste 7. Hazardous Waste Segregation Decon->Waste

Caption: Safe handling, containment, and decontamination workflow for mesylate esters.

Decontamination & Disposal Plan (Quenching Protocol)

Because methanesulfonates are relatively stable in neutral water but highly reactive towards strong nucleophiles, they must be chemically destroyed (quenched) before disposal to eliminate their alkylating hazard.

Research demonstrates that 1 M Sodium Thiosulfate ( Na2​S2​O3​ ) is highly effective for the rapid destruction of alkylating methanesulfonates, neutralizing their mutagenic activity (as verified by the Ames test)[2].

Table 2: Kinetic Destruction of Alkylating Agents in 1 M Na2​S2​O3​ [2]

Alkylating AgentHalf-life in 1 M Na2​S2​O3​ (min)
Methyl methanesulfonate (MMS)0.60
Ethyl methanesulfonate (EMS)5.26
Dimethyl sulfate (DMS)0.14

(Note: This quantitative data summarizes the exponential time-dependent destruction of structurally similar electrophiles, validating thiosulfate as the premier quenching agent).

Step-by-Step Quenching Protocol:

  • Preparation: Prepare a 1 M solution of Sodium Thiosulfate ( Na2​S2​O3​ ) in a well-ventilated fume hood.

  • In-situ Neutralization: Slowly add the quench solution to the reaction vessel, empty reagent bottles, or contaminated glassware containing the mesylate residue.

  • Agitation & Cleavage: Stir or agitate the mixture at room temperature for at least 30-60 minutes. The thiosulfate anion acts as a strong nucleophile, attacking the electrophilic center and displacing the methanesulfonate leaving group.

  • Verification & Disposal: Once the mesylate is converted into a non-toxic Bunte salt derivative and free methanesulfonate anion, the neutralized solution can be safely transferred to standard aqueous hazardous waste.

Quenching Mesylate Guaiacol Mesylate (Electrophilic PGI) Reaction Nucleophilic Substitution (SN2) Mesylate->Reaction Nucleophile 1M Sodium Thiosulfate (Nucleophile) Nucleophile->Reaction Product1 Bunte Salt Derivative (Neutralized) Reaction->Product1 Product2 Methanesulfonate Anion (Stable Leaving Group) Reaction->Product2

Caption: Mechanistic SN2 pathway for the nucleophilic quenching of methanesulfonates.

References

  • [2] De Méo, M., Laget, M., Castegnaro, M., & Duménil, G. (1990). Evaluation of methods for destruction of some alkylating agents. American Industrial Hygiene Association Journal, 51(9), 505–509. PubMed (NIH). URL:[Link]

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